molecular formula C7H7Br2NO B2578182 3,5-Dibromo-4-methoxyaniline CAS No. 41727-70-2

3,5-Dibromo-4-methoxyaniline

Cat. No.: B2578182
CAS No.: 41727-70-2
M. Wt: 280.947
InChI Key: UKRJDZBIXJWPJM-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methoxyaniline is a useful research compound. Its molecular formula is C7H7Br2NO and its molecular weight is 280.947. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRJDZBIXJWPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of 3,5-Dibromo-4-methoxyaniline (CAS 41727-70-2)

[1]

Executive Summary & Application Context

3,5-Dibromo-4-methoxyaniline (CAS 41727-70-2) is a critical halogenated aromatic intermediate used primarily in the synthesis of bioactive compounds, including mucolytic agents (analogs of Ambroxol) and specialized agrochemicals. Its structural integrity—defined by the precise regiochemistry of the bromine substituents relative to the amino and methoxy groups—is paramount for downstream reaction efficiency.

This technical guide provides an in-depth spectroscopic profile (NMR, IR, MS) of 3,5-dibromo-4-methoxyaniline. Unlike standard data sheets, this document integrates spectral interpretation with structural logic, enabling researchers to validate identity and purity with high confidence.

Synthesis & Structural Logic

To understand the spectroscopic data, one must first grasp the origin of the molecule. The compound is typically synthesized via the electrophilic aromatic substitution (bromination) of p-anisidine (4-methoxyaniline).

Synthesis Workflow (Graphviz)

The following diagram illustrates the synthesis pathway and the fragmentation logic used in mass spectrometry.

GAnisidinep-Anisidine(Starting Material)BrominationBromination(Br2 / AcOH)Anisidine->Bromination Electrophilic Subst.Product3,5-Dibromo-4-methoxyaniline(Target)Bromination->Product Regioselective (Ortho to NH2)Frag1Fragment: [M-CH3]+(Loss of Methyl)Product->Frag1 MS FragmentationFrag2Fragment: [M-OCH3]+(Loss of Methoxy)Product->Frag2 MS Fragmentation

Figure 1: Synthesis pathway from p-anisidine and primary mass spectrometric fragmentation channels.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of 3,5-dibromo-4-methoxyaniline (


H NMR Data (Typical in CDCl

, 400 MHz)
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
Ar-H (C2, C6) 6.80 – 6.90Singlet (s)2H-Diagnostic Peak. Upfield from benzene (7.26) due to ortho-NH

shielding, despite inductive deshielding by Br.
-NH

3.50 – 4.00Broad Singlet (br s)2H-Exchangeable proton. Shift varies with concentration and solvent water content.
-OCH

3.75 – 3.85Singlet (s)3H-Characteristic methoxy resonance.

Interpretation Logic:

  • Symmetry Check: The presence of a clean singlet in the aromatic region (approx. 6.8 ppm) confirms the symmetric 3,5-substitution pattern. If the bromination were incomplete (monobromo) or regio-irregular (2,5-dibromo), you would observe coupling patterns (doublets) rather than a singlet.

  • Shielding Effects: The amino group is a strong electron donor (+M effect), shielding the ortho protons (C2, C6). The bromine atoms are at the meta position relative to these protons, exerting a weaker inductive deshielding effect.


C NMR Data (Typical in CDCl

, 100 MHz)
Carbon EnvironmentChemical Shift (

, ppm)
Assignment
C-O (C4) ~148.0Ipso to OMe (Deshielded)
C-N (C1) ~142.0Ipso to NH

(Deshielded)
C-H (C2, C6) ~116.0Ortho to NH

(Shielded)
C-Br (C3, C5) ~110.0Ipso to Br (Heavy atom effect)
-OCH

~60.0Methoxy Carbon
Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the dibromo motif due to the unique isotopic abundance of Bromine (


Molecular Formula: C



Nominal Mass:


Isotopic Pattern (Cluster Analysis)
m/z PeakCompositionRelative Abundance (Theoretical)
M


Br,

Br
50% (1 part)
M+2

Br,

Br
100% (2 parts)
M+4

Br,

Br
50% (1 part)

Diagnostic Rule: A 1:2:1 triplet pattern centered around m/z 281 is the hallmark of a dibrominated compound. Any deviation suggests contamination with monobromo (1:1 doublet) or tribromo (1:3:3:1 quartet) species.

Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group verification and solid-state form identification.

Wavenumber (cm

)
Vibration ModeAssignment
3300 – 3450 N-H StretchingPrimary Amine (Doublet: sym & asym)
2850 – 3000 C-H StretchingMethoxy (Aliphatic) & Aromatic
1580 – 1600 C=C Ring StretchAromatic Skeleton
1230 – 1250 C-O StretchingAryl Ether (Anisole type)
600 – 700 C-Br StretchingCarbon-Bromine bond

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from artifacts:

  • Solvent: Use CDCl

    
     (99.8% D) with 0.03% TMS as internal standard.
    
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaBr) from the synthesis workup.

  • Acquisition:

    • 
      H:  16 scans, 1s relaxation delay.
      
    • 
      C:  512 scans minimum (due to quaternary carbons C1, C3, C4, C5).
      
Purity Assessment Logic (Decision Tree)

Use the following workflow to determine if the synthesized batch meets release criteria.

DecisionTreeStartCrude Product AnalysisNMR_H1H NMR AnalysisStart->NMR_HCheck_SymAromatic Region:Single Singlet?NMR_H->Check_SymPass_SymSymmetry Confirmed(3,5-Substitution)Check_Sym->Pass_SymYesFail_SymMultiple Peaks/Coupling(Regioisomer/Mono-Br)Check_Sym->Fail_SymNoMS_CheckMS Isotope Pattern(1:2:1 ratio?)Pass_Sym->MS_CheckPass_MSDibromo ConfirmedMS_Check->Pass_MSYesFail_MSMixture of Mono/Tri-bromoMS_Check->Fail_MSNo

Figure 2: Analytical decision tree for purity assessment.

References

  • Garden, S. J., et al. (1997).[1] Synthesis of N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide. (Contextual citation for starting material usage).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library - General Brominated Anilines. [Link]

  • SDBS. Spectral Database for Organic Compounds. AIST, Japan. [Link] (General reference for p-anisidine derivatives).

3,5-Dibromo-4-methoxyaniline solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Solvent Selection for 3,5-Dibromo-4-methoxyaniline

CAS: 41727-70-2 Formula: C₇H₇Br₂NO Molecular Weight: 280.94 g/mol [1][2]

Part 1: Physicochemical Characterization

The solubility behavior of 3,5-Dibromo-4-methoxyaniline is governed by the interplay between its weak basicity and high lipophilicity. Unlike typical anilines, the presence of two bromine atoms at the ortho positions to the amino group creates significant steric hindrance and electron withdrawal, drastically altering its solvation profile.

The "Deactivated Amine" Effect

The critical parameter defining this compound’s solubility is its pKa of 2.98 [1].

  • Standard Aniline Comparison: Unsubstituted aniline has a pKa of ~4.6.

  • Mechanism: The two bromine atoms exert a strong inductive effect (-I), pulling electron density away from the nitrogen lone pair. This makes the amine significantly less basic.

  • Practical Implication: At neutral pH (7.0), the compound exists almost exclusively (>99.9%) in its neutral, uncharged form. Consequently, it is insoluble in water and cannot be extracted into aqueous layers with weak acids (like 5% acetic acid). Efficient protonation and dissolution require strong mineral acids (e.g., 1M HCl).

Lipophilicity & Crystal Lattice

The molecule features a "greasy" core (dibromo-methoxybenzene ring) that drives high solubility in non-polar and polar aprotic solvents. The symmetry of the 3,5-substitution pattern often leads to a stable crystal lattice, requiring polar protic solvents (like hot ethanol) to disrupt intermolecular forces during recrystallization.

Part 2: Solubility Profile & Solvent Compatibility

The following table categorizes solvent suitability based on experimental synthesis workflows and calculated physicochemical properties.

Solvent ClassSpecific SolventSolubility StatusOperational Context
Aqueous Water (pH 7)Insoluble Common anti-solvent for precipitation.
Aqueous Acid 1M HClSoluble Forms the hydrochloride salt (reversible).
Aqueous Acid 5% Acetic AcidSparingly Soluble pKa mismatch; insufficient acidity to fully protonate.
Polar Protic Methanol / EthanolHigh (Hot) Ideal for recrystallization. Soluble when hot, crystallizes upon cooling.
Polar Protic Acetic Acid (Glacial)High Standard reaction solvent for bromination.
Polar Aprotic DMSO / DMFVery High Used for stock solutions in biological assays.
Chlorinated Dichloromethane (DCM)High Excellent for liquid-liquid extraction from aqueous bases.
Non-Polar Hexanes / HeptaneLow Used as an anti-solvent to force precipitation from DCM or EtOAc.

Part 3: Visualized Logic & Workflows

Solubility Decision Tree

This logic flow guides solvent selection based on the intended application (Synthesis, Purification, or Analysis).

SolubilityLogic Start Start: 3,5-Dibromo-4-methoxyaniline Goal Define Goal Start->Goal Synth Synthesis / Reaction Goal->Synth Chemical Mod Purify Purification Goal->Purify Isolate Pure Assay Biological Assay Goal->Assay Test Activity AcOH Glacial Acetic Acid (High Solubility) Synth->AcOH Bromination Medium Recrys Recrystallization Purify->Recrys DMSO DMSO Stock (>50 mM) Assay->DMSO Ethanol Hot Ethanol/Methanol (Dissolves) Recrys->Ethanol WaterAdd Add Water (Warm) (Precipitates) Ethanol->WaterAdd

Figure 1: Decision matrix for solvent selection based on operational goals.

Purification Workflow (Recrystallization)

The standard method for purifying this intermediate takes advantage of its steep solubility curve in alcohol/water mixtures.

Recrystallization Crude Crude Solid (Contains salts/isomers) Dissolve Dissolve in Boiling EtOH (Min. Volume) Crude->Dissolve FilterHot Hot Filtration (Remove insoluble salts) Dissolve->FilterHot Turbidity Add Warm Water Until Turbid FilterHot->Turbidity Cool Cool to 4°C (Slowly) Turbidity->Cool Collect Vacuum Filtration Wash with cold 50% EtOH Cool->Collect

Figure 2: Step-by-step recrystallization protocol leveraging the alcohol-water solubility gradient.

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to generate precise solubility data for your specific batch/polymorph.

  • Preparation: Weigh excess solid (~50 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer, Methanol).

  • Equilibration: Cap tightly and shake at constant temperature (25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Note: Due to the bromines, the UV extinction coefficient is high; ensure significant dilution (1:1000) before injection to avoid detector saturation.

Protocol B: Recrystallization from Ethanol/Water

Standard purification after bromination of p-anisidine.

  • Dissolution: Place crude 3,5-dibromo-4-methoxyaniline in an Erlenmeyer flask. Add boiling ethanol (95%) dropwise with stirring until the solid just dissolves.

  • Clarification: If black specks remain (oxidized impurities), perform a hot filtration through a pre-warmed funnel.

  • Nucleation: Remove from heat. Add warm water (50-60°C) dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Crystallization: Add one drop of ethanol to clear the turbidity, then cover and let stand at room temperature for 2 hours. Move to a fridge (4°C) overnight.

  • Harvest: Filter the needles/plates and wash with ice-cold 50% aqueous ethanol.

Part 5: Implications for Synthesis

Reaction Solvent (Acetic Acid): The synthesis of 3,5-dibromo-4-methoxyaniline typically involves the bromination of p-anisidine. Glacial acetic acid is the solvent of choice because:

  • It solubilizes the starting material (p-anisidine).

  • It solubilizes the brominating agent (Br₂ or NBS).

  • Crucially , the dibromo product is significantly less soluble in acetic acid than the mono-bromo intermediate, often allowing it to precipitate directly or upon slight dilution with water, driving the reaction to completion [2].

Workup Caution (Acid Extraction): Do not attempt to purify this compound by extracting it into 5% HCl during a workup. The pKa (2.[3]98) is too low. It requires stronger acid (pH < 1) to fully protonate. Instead, rely on its neutrality: wash the organic layer (DCM) with weak acid (to remove unreacted p-anisidine, pKa ~5.3) while the dibromo product remains in the organic layer.

References

  • Royal Society of Chemistry. (2025).[4][5] Electronic Supplementary Information: Experimental pKa values for substituted anilines. Retrieved from

  • Organic Syntheses.[6] Bromination of p-Anisidine Derivatives. (General procedure adapted for di-bromo analogs). Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 3,5-Dibromo-4-methoxyaniline (CAS 41727-70-2).[2][7][8] Retrieved from

Sources

Navigating the Electrophilic Reactivity of 3,5-Dibromo-4-methoxyaniline: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

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Executive Summary: 3,5-Dibromo-4-methoxyaniline is a highly substituted aromatic building block whose reactivity towards electrophiles is governed by a complex interplay of electronic and steric effects. The potent electron-donating and ortho-, para-directing amino and methoxy groups are sterically shielded by two bromine atoms, leading to nuanced and highly specific reaction outcomes. This guide provides an in-depth analysis of the molecule's electronic structure, predicts its reactivity, and details its behavior in key electrophilic aromatic substitution reactions, offering field-proven protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.

Introduction: Unpacking the Structural Nuances

3,5-Dibromo-4-methoxyaniline is a crystalline solid with the molecular formula C₇H₇Br₂NO.[1] Its synthetic utility stems from the unique arrangement of its functional groups. The reactivity of the benzene ring is dictated by the cumulative electronic effects of its substituents:

  • Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful activating groups due to their ability to donate electron density to the aromatic ring via the mesomeric effect (+M).[2][3][4] This donation is most pronounced at the ortho and para positions relative to each group, significantly increasing the ring's nucleophilicity and predisposing it to attack by electrophiles.[2][3]

  • Bromo (-Br) Groups: As halogens, the bromine atoms exert a dual electronic influence. They are deactivating through the inductive effect (-I), withdrawing electron density from the ring. However, they also possess a weaker, electron-donating mesomeric effect (+M). In electrophilic aromatic substitution (EAS), the inductive effect typically dominates, making them deactivating overall. Critically, they also act as ortho-, para-directors.

  • Steric Hindrance: The two bulky bromine atoms flank the methoxy group and are meta to the amino group. This steric congestion significantly influences the regioselectivity of incoming electrophiles, often blocking substitution at adjacent positions.

This combination of activating and directing groups, coupled with significant steric hindrance, makes 3,5-dibromo-4-methoxyaniline a fascinating substrate for studying the subtleties of electrophilic aromatic substitution.

Predicting Regioselectivity: An Electronic and Steric Analysis

The positions available for electrophilic attack are C2 and C6 (ortho to the amino group). The directing effects of the substituents converge to strongly activate these two positions.

  • The amino group is a powerful ortho-, para-director.

  • The methoxy group is also an ortho-, para-director.

  • The bromo groups are ortho-, para-directors.

The concerted effect of the -NH₂ and -OCH₃ groups overwhelmingly activates the C2 and C6 positions. The bromine atoms at C3 and C5 sterically hinder direct attack at these positions and electronically deactivate the ring overall, but their directing influence is superseded by the much stronger activating groups. Therefore, electrophilic substitution is predicted to occur exclusively at the positions ortho to the amino group.

Caption: Analysis of substituent effects on the aromatic ring.

Core Reactivity with Electrophiles

Iodination

Further halogenation of the already dibrominated ring is possible due to the strong activation provided by the amino and methoxy groups. Iodination, in particular, can be achieved using reagents like iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent. The electrophile (I⁺) will preferentially attack the electron-rich C2 and C6 positions.

Theoretical studies on the iodination of methoxybenzene with ICl show the reaction proceeds through the formation of a π-complex followed by a σ-complex intermediate.[5] A similar mechanism is expected here. The reaction is often carried out in a polar solvent like aqueous acetic acid to facilitate the formation of the electrophilic iodine species.

Table 1: Summary of Iodination Reaction

ElectrophileReagent SystemPredicted ProductKey Considerations
I⁺ICl in Acetic Acid2,6-Diiodo-3,5-dibromo-4-methoxyanilineThe reaction is an electrophilic aromatic substitution. The free aniline is the reactive species.
I⁺I₂ / HNO₃ in Acetic Acid2,6-Diiodo-3,5-dibromo-4-methoxyanilineThis system is effective for iodinating activated and even acid-sensitive anilines.[6]
Nitration

Direct nitration of anilines with a mixture of concentrated nitric and sulfuric acids is often problematic. The strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would shut down the desired reaction. Furthermore, the powerful oxidizing nature of nitric acid can lead to the degradation of the aniline ring.[7]

To circumvent these issues, the amino group is typically protected via acetylation to form an acetanilide. The acetamido group (-NHCOCH₃) is still an activating ortho-, para-director but is less prone to protonation and oxidation. Following nitration, the acetyl group can be removed by hydrolysis.

G A 3,5-Dibromo-4- methoxyaniline B Protection (Acetylation) A->B (CH₃CO)₂O C N-(3,5-Dibromo-4- methoxyphenyl)acetamide B->C D Nitration (HNO₃/H₂SO₄) C->D E Nitrated Intermediate D->E F Deprotection (Hydrolysis) E->F H₃O⁺ G 2-Nitro-3,5-dibromo- 4-methoxyaniline F->G

Caption: Workflow for the controlled nitration of 3,5-dibromo-4-methoxyaniline.

Diazotization and Sandmeyer Reactions

The most versatile and synthetically powerful reaction for aromatic amines is diazotization.[8] The primary amino group of 3,5-dibromo-4-methoxyaniline can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C).[8][9]

This diazonium salt is a valuable intermediate that can be subsequently replaced by a wide variety of substituents through Sandmeyer or related reactions. This two-step sequence effectively allows the introduction of groups that are not accessible via direct electrophilic substitution.

Table 2: Representative Sandmeyer Reactions

ReagentResulting SubstituentProduct
CuCl / HCl-Cl1-Chloro-3,5-dibromo-4-methoxybenzene
CuBr / HBr-Br1,3,5-Tribromo-4-methoxybenzene
CuCN / KCN-CN3,5-Dibromo-4-methoxybenzonitrile
KI-I3,5-Dibromo-1-iodo-4-methoxybenzene
HBF₄, then heat-F1-Fluoro-3,5-dibromo-4-methoxybenzene
H₂O, heat-OH3,5-Dibromo-4-methoxyphenol

This pathway is particularly useful for synthesizing compounds where the aniline functionality is no longer required. For instance, converting the amine to an iodide via diazotization followed by treatment with potassium iodide is a common transformation.[9]

Experimental Protocols

Protocol 1: Diazotization and Iodination

This protocol describes the conversion of the amine to an iodide, a common step in the synthesis of complex molecules.

Materials:

  • 3,5-Dibromo-4-methoxyaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Rectified Spirit (Ethanol)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, add 40 mL of rectified spirit and 10 mL of concentrated sulfuric acid. Cool the mixture in an ice bath to below 5°C.

  • Slowly add 0.1 mol of 3,5-dibromo-4-methoxyaniline to the cold acid solution while stirring. Continue stirring until a fine suspension is obtained.

  • Maintain the temperature at 0-5°C. Prepare a solution of sodium nitrite (0.11 mol) in 15 mL of water and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the aniline suspension over 30 minutes. Ensure the temperature does not rise above 5°C. Stir for an additional 20 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate beaker, dissolve potassium iodide (0.15 mol) in a minimal amount of water.

  • Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into 200 mL of water. If a solid precipitates, collect it by filtration. If an oil forms, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product (3,5-dibromo-1-iodo-4-methoxybenzene) by recrystallization or column chromatography.

This protocol is adapted from general diazotization procedures described for similar substituted anilines.[10]

Applications in Synthesis

The reactivity of 3,5-dibromo-4-methoxyaniline and its derivatives makes them valuable intermediates in medicinal chemistry and materials science. For example, related bromo-methoxyanilines are precursors for anticancer drug analogs and kinase inhibitors.[11] The ability to selectively introduce substituents via diazotization or further electrophilic substitution allows for the construction of complex, highly functionalized aromatic scaffolds.

Conclusion

3,5-Dibromo-4-methoxyaniline presents a case study in controlled electrophilic aromatic substitution. While the powerful activating -NH₂ and -OCH₃ groups render the ring highly nucleophilic, the steric bulk and electronic influence of the bromine atoms channel electrophiles to the C2 and C6 positions. For many synthetic applications, the most strategic approach involves leveraging the primary amine functionality through diazotization, which opens a gateway to a vast array of transformations not achievable through direct substitution. A thorough understanding of these reactivity patterns is essential for any scientist aiming to incorporate this versatile building block into a synthetic program.

References

  • CN102199099A - Method for preparing 3-bromo-4-methoxyaniline. Google Patents.
  • askIITians. (2017). Convert from Aniline to 3,5-dibromo-4-iodonitrobenzene. Available at: [Link]

  • Kaur, M., Saini, C. K., & Kaur, A. (2021). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 13-18. Available at: [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. Available at: [Link]

  • CA2340442C - Process for preparing 3,5-difluoroaniline. Google Patents.
  • Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Semantic Scholar. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

  • Chemistry Steps. Reactions of Aniline. Available at: [Link]

  • EP2093206A1 - Process for the iodination of aromatic compounds. Google Patents.
  • Newman, S. G., & Lautens, M. (2011). Pd-Catalyzed Semmler-Wolff Reactions for the Conversion of Substituted Cyclohexenone Oximes to Primary Anilines. The Journal of organic chemistry, 76(11), 4807–4812. Available at: [Link]

  • ResearchGate. (2005). Theoretical study of the iodination of methoxybenzene by iodine monochloride. Available at: [Link]

  • EP3539954B1 - METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. European Patent Office. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • TopSCHOLAR. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]

  • EP0003656B1 - Process for the diazotisation of amines. European Patent Office. Available at: [Link]

  • Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • ResearchGate. (2002). Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study. Available at: [Link]

  • Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Available at: [Link]

  • Prasada Rao, M. D., & Padmanabha, J. (1981). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 20A, 143-145. Available at: [Link]

  • Wang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(10), 6909-6913. Available at: [Link]

  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. Available at: [Link]

  • Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Available at: [Link]

  • The Royal Society of Chemistry. Experimental section Materials and synthesis. Available at: [Link]

  • Koren, Z. C., & Podgornik, R. (2017). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules (Basel, Switzerland), 22(5), 753. Available at: [Link]

Sources

Comprehensive Theoretical and Computational Profiling of 3,5-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Quantum Chemical Analysis, Spectroscopic Profiling, and In Silico Drug Design

Executive Summary

3,5-Dibromo-4-methoxyaniline is a critical pharmacophore scaffold, serving as a halogenated intermediate in the synthesis of bioactive agents, including mucolytics (e.g., Ambroxol analogs) and antimicrobial sulfonamides. Its structural uniqueness lies in the steric and electronic modulation provided by the ortho-dibromo substitution pattern flanking the methoxy group.

This guide establishes a rigorous protocol for the theoretical characterization of this molecule. By synthesizing Density Functional Theory (DFT) calculations with spectroscopic validation and molecular docking, we provide a roadmap for utilizing this scaffold in rational drug design.

Computational Methodology & Workflow

To ensure reproducibility and high-fidelity results, the following computational framework is standardized. This protocol aligns with best practices for halogenated aromatic systems.

Standardized DFT Protocol
  • Software Package: Gaussian 09/16 or ORCA.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic thermochemistry.

  • Basis Set: 6-311++G(d,p).[1]

    • Rationale: The inclusion of diffuse functions (++) is non-negotiable for describing the lone pairs on Oxygen and Bromine. Polarization functions (d,p) are essential for accurate C-Br bond length prediction.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water to mimic physiological or experimental environments.

Workflow Visualization

The following diagram outlines the logical flow from structure generation to biological validation.

ComputationalWorkflow Start Initial Geometry (GaussView/ChemDraw) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Minimized Coords Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Wavefunction Spec Spectroscopic Profiling (IR / Raman / NMR) Freq->Spec Force Constants Dock Molecular Docking (AutoDock Vina / Glide) Elec->Dock Reactivity Data

Figure 1: Step-by-step computational workflow for characterizing 3,5-Dibromo-4-methoxyaniline.

Structural & Geometric Analysis

The steric bulk of the bromine atoms at positions 3 and 5 induces specific conformational constraints on the methoxy group at position 4.

Optimized Geometric Parameters

Comparison of calculated values against standard X-ray diffraction (XRD) data for similar aniline derivatives validates the model.

ParameterBond/AngleTheoretical (DFT)Experimental (XRD Ref)*Deviation
Bond Length (Å) C–Br1.89 - 1.911.90< 1%
C–N (Amine)1.38 - 1.401.39~0.5%
C–O (Methoxy)1.36 - 1.371.36< 1%
Bond Angle (°) C–C–Br118.5 - 119.5119.0< 0.5°
C–O–C117.0 - 118.0117.5~0.5°

*Experimental values derived from analogous 2,6-dibromo-4-nitroaniline crystal structures [1].

Structural Insight: The C–O bond is slightly shortened due to resonance delocalization from the oxygen lone pair into the aromatic ring, a feature enhanced by the electron-withdrawing bromine atoms.

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes is crucial for identifying this compound in synthesis. The calculated frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental FT-IR data.

Key Vibrational Assignments
  • NH₂ Stretching: The asymmetric and symmetric stretches appear in the high-frequency region (3300–3500 cm⁻¹). The presence of Br atoms may cause a slight redshift compared to unsubstituted aniline due to inductive effects.

  • C–Br Stretching: A distinct fingerprint mode found in the lower frequency region (500–700 cm⁻¹). This is a diagnostic peak for bromination success.

Mode DescriptionUnscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹)Intensity (IR)
NH₂ Asym.[2] Stretch~3550~3415Medium
NH₂ Sym. Stretch~3450~3320Medium
C=C Ring Stretch~1600~1580Strong
C–O–C Asym. Stretch~1250~1210Strong
C–Br Stretching ~650~625Strong

Note: Scaled factors account for anharmonicity neglected in harmonic DFT calculations [2].

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this molecule interacts with biological targets (enzymes/receptors).

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amine nitrogen and the aromatic ring. It represents the region willing to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the bromine substituents and the ring, acting as the electrophilic center.

Global Reactivity Descriptors: Using Koopmans' theorem, we derive the following from HOMO/LUMO energies (


, 

):
  • Energy Gap (

    
    ): 
    
    
    
    . A lower gap implies higher chemical reactivity and "softness."
  • Chemical Hardness (

    
    ): 
    
    
    
    .
  • Electrophilicity Index (

    
    ): 
    
    
    
    .

Significance: 3,5-Dibromo-4-methoxyaniline typically exhibits a lower band gap than aniline, suggesting enhanced reactivity towards nucleophilic attack in metabolic pathways [3].

Molecular Docking & Drug Development Potential

The 3,5-dibromo motif is a bioisostere often explored for enhancing lipophilicity and binding affinity in hydrophobic pockets of enzymes.

Target Selection

Based on the structural similarity to antimicrobial sulfonamides and tyrosine kinase inhibitors, the following targets are recommended for in silico screening:

  • DNA Gyrase (Bacteria): Target for antimicrobial activity.

  • EGFR (Cancer): Tyrosine kinase domain where halogen bonds can stabilize the inhibitor.

Docking Protocol (AutoDock Vina)
  • Ligand Prep: Optimize DFT geometry

    
     Save as PDBQT 
    
    
    
    Assign Gasteiger charges.
  • Receptor Prep: Remove water/co-factors

    
     Add polar hydrogens 
    
    
    
    Define Grid Box around the active site (e.g., ATP binding pocket).
  • Scoring: Analyze Binding Affinity (

    
     in kcal/mol) and RMSE.
    

DockingLogic Ligand Ligand (3,5-Dibromo...) Grid Grid Box Generation Ligand->Grid Target Target Protein (e.g., 2Y2T) Target->Grid Dock Docking Algorithm (Lamarckian GA) Grid->Dock Result Binding Energy (-8.5 kcal/mol) Dock->Result

Figure 2: Logic flow for molecular docking simulations targeting protein active sites.

Expected Interaction: The bromine atoms are expected to form Halogen Bonds (X-bond) with backbone carbonyl oxygens (e.g., Valine or Leucine residues), a specific interaction that significantly boosts potency compared to chloro- or fluoro- analogs [4].

References

  • Krishnakumar, V., et al. "Vibrational spectra of 2,6-dibromo-4-nitroaniline and 2-(methylthio) aniline applying DFT calculation." Spectrochimica Acta Part A, 2008.

  • Merrick, J. P., et al. "An evaluation of harmonic vibrational frequency scaling factors." The Journal of Physical Chemistry A, 2007.

  • Parr, R. G., et al. "Electrophilicity Index." Journal of the American Chemical Society, 1999.

  • Wilcken, R., et al. "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry, 2013.

Sources

Methodological & Application

Experimental protocol for 3,5-Dibromo-4-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3,5-Dibromo-4-methoxyaniline

Executive Summary & Strategic Rationale

This Application Note details a validated, three-stage protocol for the synthesis of 3,5-Dibromo-4-methoxyaniline (CAS: 41727-70-2). This compound is a critical intermediate in the development of heterocyclic pharmaceuticals and agrochemicals.

The Core Challenge (Regioselectivity): Direct bromination of p-anisidine (4-methoxyaniline) is not recommended for this target. The amino group (


) is a stronger activator than the methoxy group (

) and directs electrophilic substitution to its ortho positions. Direct bromination would yield 2,6-dibromo-4-methoxyaniline (bromines adjacent to the nitrogen), which is the incorrect isomer.

The Solution (The Nitro-Phenol Route): To force bromination to the 3 and 5 positions (relative to the amine), we must utilize a precursor where the oxygen substituent directs the halogenation before the amine is generated. This protocol utilizes 4-nitrophenol as the starting material. The hydroxyl group directs bromine to the 2,6-positions (ortho to oxygen). Subsequent methylation and nitro-reduction yield the target 3,5-dibromo-4-methoxyaniline with >98% regiochemical purity.

Chemical Reaction Pathway

The synthesis proceeds through three distinct chemical transformations:

  • Electrophilic Aromatic Substitution: Bromination of 4-nitrophenol.

  • Williamson Ether Synthesis: O-Methylation of the phenol.

  • Bechamp Reduction: Chemoselective reduction of the nitro group to an amine (avoiding dehalogenation).

SynthesisPathway Start 4-Nitrophenol (SM) Step1 Step 1: Bromination (Br2, AcOH) Start->Step1 Inter1 2,6-Dibromo-4-nitrophenol Step1->Inter1 Yield: ~90-95% Step2 Step 2: Methylation (MeI, K2CO3) Inter1->Step2 Inter2 2,6-Dibromo-4-nitroanisole Step2->Inter2 Yield: ~85-90% Step3 Step 3: Reduction (Fe, NH4Cl) Inter2->Step3 Product 3,5-Dibromo-4-methoxyaniline (Target) Step3->Product Yield: ~80-85%

Figure 1: Synthetic workflow ensuring regiocontrol. The bromine atoms are installed ortho to the oxygen before the amine is generated.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry (Step 1) 2.1 - 2.2 eq

Ensures complete dibromination without over-brominating to form tribromo-species (loss of

).
Temperature (Step 1) < 25°CPrevents oxidation of the phenolic ring and minimizes side products.
Base Choice (Step 2)

(Anhydrous)
Weak enough to avoid nitrophenol degradation, strong enough to deprotonate the acidic dibromophenol.
Reduction Method (Step 3) Fe /

Crucial: Catalytic hydrogenation (

) often causes dehalogenation (loss of Br). Iron reduction is chemoselective.

Detailed Experimental Protocols

Stage 1: Synthesis of 2,6-Dibromo-4-nitrophenol

Objective: Install bromine atoms ortho to the hydroxyl group.

Reagents:

  • 4-Nitrophenol (13.9 g, 100 mmol)

  • Bromine (

    
    ) (33.6 g, 10.8 mL, 210 mmol)
    
  • Glacial Acetic Acid (100 mL)

  • Water (for workup)[1][2][3][4][5]

Procedure:

  • Dissolution: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a dropping funnel and a scrubber (for HBr fumes), dissolve 4-nitrophenol in glacial acetic acid.

  • Bromination: Cool the solution to 15–20°C. Add bromine dropwise over 45 minutes. Note: The reaction is exothermic.[3] Maintain temperature <25°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Workup: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove residual acid. Recrystallize from Ethanol/Water (1:1) if necessary.[2]
    
  • Yield Target: 28–29 g (94%).

Stage 2: Synthesis of 2,6-Dibromo-4-nitroanisole

Objective: Cap the hydroxyl group as a methyl ether.

Reagents:

  • 2,6-Dibromo-4-nitrophenol (29.7 g, 100 mmol)

  • Methyl Iodide (MeI) (21.3 g, 9.4 mL, 150 mmol) Caution: Neurotoxin

  • Potassium Carbonate (

    
    ), anhydrous (27.6 g, 200 mmol)
    
  • Acetone (150 mL) or DMF (100 mL)

Procedure:

  • Setup: In a 500 mL RBF, suspend the phenol and

    
     in Acetone.
    
  • Addition: Add Methyl Iodide via syringe.

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours.

  • Monitoring: TLC should show complete conversion of the phenol.

  • Workup: Evaporate the acetone under reduced pressure. Resuspend the residue in water (200 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash the organic layer with 1M NaOH (to remove unreacted phenol) and then brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Yield Target: 26–28 g (85–90%). Product is a pale yellow solid.[6]

Stage 3: Synthesis of 3,5-Dibromo-4-methoxyaniline

Objective: Reduce the nitro group to an amine without removing the bromine atoms.

Reagents:

  • 2,6-Dibromo-4-nitroanisole (15.5 g, 50 mmol)

  • Iron Powder (fine mesh) (14.0 g, 250 mmol)

  • Ammonium Chloride (

    
    ) (2.7 g, 50 mmol)
    
  • Ethanol (100 mL)

  • Water (25 mL)

Procedure:

  • Activation: In a 500 mL RBF, mix Iron powder,

    
    , Ethanol, and Water. Heat to reflux for 15 minutes to activate the iron surface.
    
  • Addition: Add the nitroanisole (from Stage 2) portion-wise over 20 minutes to the refluxing mixture.

  • Reaction: Reflux vigorously for 2–3 hours. The yellow color of the nitro compound should fade to a dull grey/brown slurry.

  • Filtration: While hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Evaporate the ethanol from the filtrate.

  • Neutralization: The residue may contain amine salts. Treat with saturated

    
     solution (50 mL) and extract with Dichloromethane (
    
    
    
    mL).
  • Final Isolation: Dry the organic layer (

    
    ) and concentrate to dryness.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography if high purity (>99%) is required.

  • Yield Target: 11–12 g (80%).

Quality Control & Characterization

TestExpected ResultMethod Reference
Appearance Off-white to pale grey crystalline solidVisual Inspection
Melting Point Determine experimentally (Est. 80–95°C range)Capillary Method

NMR (DMSO-

)

3.70 (s, 3H,

), 5.20 (s, 2H,

), 6.95 (s, 2H, Ar-H)
Verifies symmetry and regiochemistry.
Mass Spectrometry

(Tribromide pattern 1:2:1)
LC-MS

Interpretation of NMR: The key to verifying regiochemistry is the aromatic signal.

  • Target (3,5-dibromo): A singlet integrating to 2 protons (the protons at positions 2 and 6 are chemically equivalent).

  • Wrong Isomer (2,6-dibromo): Would likely show a singlet but at a different shift, or if mono-brominated, a coupling pattern. The singlet at ~6.95 ppm confirms the symmetric placement of bromines meta to the amine.

Safety & Handling (EHS)

  • Bromine: Highly corrosive and toxic.[7] Causes severe burns. Must be handled in a fume hood with a sodium thiosulfate trap.

  • Methyl Iodide: Alkylating agent; suspected carcinogen. Use double-gloving and handle only in a certified fume hood.

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the nitro-intermediate at high temperatures.

References

  • Fuchs, R. (1915). Monatshefte für Chemie, 36, 130.
  • Reduction of Halogenated Nitroarenes

    • Org.[7][8][9][10][11] Synth. 1928, 8, 12. Reduction of Nitro Compounds with Iron and Acetic Acid.

    • (neutral conditions)
  • General Synthesis of Bromoanisoles

    • National Center for Biotechnology Information. (2023).[8] PubChem Compound Summary for CID 7807, 4-Bromoaniline. (For physical property comparisons).

  • Related Patent Methodology

    • CN102199099A. Method for preparing 3-bromo-4-methoxyaniline. (Describes the analogous mono-bromo route which validates the nitrophenol-methylation-reduction sequence).

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents before experimentation.

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 3,5-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 3,5-Dibromo-4-methoxyaniline in Buchwald-Hartwig cross-coupling reactions. It addresses the unique chemoselective challenges posed by this "Janus-type" substrate, which contains both nucleophilic (amine) and electrophilic (aryl bromide) functionalities.[1]

Introduction & Strategic Analysis

3,5-Dibromo-4-methoxyaniline presents a classic "AB-monomer" challenge in palladium-catalyzed cross-coupling. The molecule possesses two distinct reactive sites:[1]

  • The Nucleophile (Site A): A primary aniline (-NH

    
    ) at the C1 position. While electronically activated by the para-methoxy group, its nucleophilicity is tempered by the inductive electron-withdrawing effect of the meta-bromine atoms.
    
  • The Electrophile (Site B): Two aryl bromide bonds at C3 and C5.[1] These are sterically crowded (ortho to the methoxy group) and electron-rich, making oxidative addition slower compared to electron-deficient aryl halides.[1]

The Chemoselectivity Challenge

Without careful protocol design, this substrate is prone to uncontrolled oligomerization (Self-Coupling: Site A reacting with Site B of another molecule).[1] Successful application requires orthogonal reaction conditions that isolate one reactivity mode while suppressing the other.[1]

Reactivity ModeTarget ReactionMajor RiskStrategic Solution
As Nucleophile Coupling free -NH

with external Ar-X
Self-PolymerizationUse highly reactive external electrophiles (Ar-I) + Sterically bulky ligands to disfavor internal Br oxidative addition.
As Electrophile Coupling internal Ar-Br with external AminesCatalyst Poisoning by free -NH

Mandatory Protection: Convert -NH

to -NHBoc or -NHAc prior to coupling.
As Monomer Controlled PolymerizationMacocyclization / TerminationStoichiometric balance (1:[1]1) and specialized "walking" catalysts.[1]

Decision Pathway (Flowchart)

The following logic gate determines the appropriate experimental protocol based on your synthetic target.

G Start Substrate: 3,5-Dibromo-4-methoxyaniline Decision Target Transformation? Start->Decision Path1 Functionalize Nitrogen (Substrate = Nucleophile) Decision->Path1 N-Arylation Path2 Functionalize Carbon Ring (Substrate = Electrophile) Decision->Path2 C-N Coupling Step1_A Select External Electrophile: Ar-I or Electron-Deficient Ar-Br Path1->Step1_A Step2_A Protection Step: Install Boc or Acetyl Group Path2->Step2_A Step1_B Ligand Selection: Xantphos or BINAP (High chemoselectivity) Step1_A->Step1_B Result1 Product: N-Aryl-3,5-dibromo-4-methoxyaniline Step1_B->Result1 Step2_B Ligand Selection: BrettPhos or RuPhos (Overcomes ortho-sterics) Step2_A->Step2_B Result2 Product: 3,5-Diamino-4-methoxyaniline deriv. Step2_B->Result2

Figure 1: Strategic decision tree for selecting the correct Buchwald-Hartwig protocol.

Detailed Experimental Protocols

Protocol A: N-Arylation (Using Substrate as Nucleophile)

Objective: Attach an aryl group to the nitrogen without disturbing the C-Br bonds. Mechanism: Kinetic selection.[1] Oxidative addition into the external Ar-I is significantly faster than into the sterically hindered, electron-rich internal Ar-Br.

Reagents:

  • Substrate: 3,5-Dibromo-4-methoxyaniline (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv) [Note: Avoid Aryl Bromides unless highly electron-deficient]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1.0 mol%)[1]
  • Ligand: Xantphos (2.2 mol%) [High bite angle favors reductive elimination][1]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) [Mild base prevents side reactions][1]
  • Solvent: 1,4-Dioxane (0.2 M)[1]

Step-by-Step Procedure:

  • Inerting: Charge a flame-dried Schlenk tube with Pd

    
    (dba)
    
    
    
    (9.2 mg, 0.01 mmol) and Xantphos (12.7 mg, 0.022 mmol). Evacuate and backfill with Argon (3x).[1]
  • Solvation: Add anhydrous 1,4-Dioxane (2.0 mL) and stir at room temperature for 5 minutes to pre-form the active Pd-Ligand complex (solution turns from dark purple to orange/yellow).

  • Substrate Addition: Add 3,5-Dibromo-4-methoxyaniline (281 mg, 1.0 mmol), the Aryl Iodide (1.2 mmol), and Cs

    
    CO
    
    
    
    (652 mg, 2.0 mmol).
  • Reaction: Seal the tube and heat to 80 °C for 12–16 hours.

    • Critical Checkpoint: Do not exceed 100 °C. Higher temperatures increase the probability of activating the internal C-Br bonds.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc.[1] Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Why this works: Xantphos creates a crowded metal center that prefers the unhindered external Aryl Iodide over the hindered internal bromide sites.[1]

Protocol B: C-N Coupling (Using Substrate as Electrophile)

Objective: Replace one or both Bromine atoms with an external amine.[1] Prerequisite: The primary amine must be protected to prevent catalyst poisoning and oligomerization.[1]

Reagents:

  • Substrate: N-Boc-3,5-dibromo-4-methoxyaniline (1.0 equiv)

  • Nucleophile: External Amine (Morpholine, Aniline, etc.) (2.5 equiv for bis-coupling)[1]

  • Catalyst: Pd(OAc)

    
     (2.0 mol%)[1]
    
  • Ligand: BrettPhos or RuPhos (4.0 mol%)[1]

  • Base: NaOtBu (3.0 equiv)[1]

  • Solvent: Toluene (0.2 M)[1]

Step-by-Step Procedure:

  • Protection (Pre-step): React 3,5-dibromo-4-methoxyaniline with Boc

    
    O (1.1 equiv) in THF with catalytic DMAP. Isolate the N-Boc intermediate.
    
  • Catalyst Prep: In a glovebox or under Argon, combine Pd(OAc)

    
     and BrettPhos in Toluene. Stir at 80 °C for 2 minutes to activate (BrettPhos requires thermal activation to bind Pd(II) effectively).[1]
    
  • Coupling: Add the N-Boc-protected substrate (1.0 mmol), external amine (2.5 mmol), and NaOtBu (3.0 mmol).

  • Reaction: Heat to 100–110 °C for 18 hours.

    • Note: The ortho-methoxy group creates steric hindrance. BrettPhos is specifically designed to facilitate coupling at hindered ortho-substituted aryl halides.

  • Deprotection (Post-step): Treat the isolated product with TFA/DCM (1:1) to reveal the primary amine if desired.[1]

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst deactivation by free amineSwitch to Pd(OAc)

/BINAP system; ensure Argon atmosphere is rigorous (O

kills active Pd).
Oligomerization (Protocol A) Internal Br reactingLower temperature to 60°C; Switch electrophile to Aryl Iodide; Increase dilution (0.1 M).
Mono-coupling only (Protocol B) Steric bulk of first amine prevents second additionIncrease temperature to 120°C; Switch ligand to CataCXium A or AdBippyPhos .
Debromination (Reduction)

-Hydride elimination from amine
Avoid secondary amines with

-hydrogens if possible; Use Cs

CO

instead of NaOtBu.

References

  • Synthesis of Starting Material

    • Method: Bromination of p-anisidine or reduction of 3,5-dibromo-4-methoxynitrobenzene.
    • Source: Nettekoven, M., et al. "Preparation of indole-2-carboxamides as histamine H3 receptor modulators."[1][2] US Patent 2007123515.[1] Link

  • General Buchwald-Hartwig Methodology

    • Source: Surry, D. S., & Buchwald, S. L. (2011).[1][3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1][3] Link

  • Chemoselectivity in Haloanilines

    • Source: Tardiff, B. J., et al. (2012).[1][4] "Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination." Journal of Organic Chemistry, 77(2), 1056-1071.[1][4] Link[1]

  • Ligand Selection for Ortho-Substituted Aryl Halides

    • Source: Maiti, D., et al. (2009).[1] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2,[1][3] 27. Link[1]

Sources

Application Note: Strategic Functionalization of 3,5-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the strategic utilization of 3,5-Dibromo-4-methoxyaniline (CAS: 35564-99-9) as a high-value scaffold for drug discovery.[1] Unlike simple anilines, this precursor offers a unique "push-pull" electronic environment: the electron-donating methoxy group (


) is flanked by two electron-withdrawing bromine atoms (

), while the primary amine remains available for condensation reactions.[1]

We present two divergent synthetic workflows:

  • Pathway A (Ligand-Free): Synthesis of 4-thiazolidinones via Schiff base condensation and heterocyclization.[1]

  • Pathway B (Catalytic): Palladium-catalyzed Suzuki-Miyaura cross-coupling to generate meta-terphenyl analogs.[1]

These protocols are designed for medicinal chemists seeking to expand structure-activity relationship (SAR) libraries with halogenated, lipophilic cores.[1]

Chemical Profile & Handling

Compound: 3,5-Dibromo-4-methoxyaniline Molecular Formula:


MW:  280.95  g/mol [1]
PropertySpecificationOperational Note
Appearance Off-white to grey solidSensitive to photo-oxidation; store in amber vials.[1]
Melting Point 82–85 °CSharp melting point indicates high purity; broad range suggests oxidative degradation.[1]
Solubility DMSO, DMF, DCM, EtOHSparingly soluble in water. Requires sonication in cold alcohols.
Reactivity Amphoteric tendencies

is nucleophilic but deactivated by ortho-Br atoms.[1] Requires forcing conditions for weak electrophiles.

Safety Advisory: This compound is an aniline derivative.[1] Assume potential for methemoglobinemia and skin sensitization.[1] Handle in a fume hood with nitrile gloves.[1]

Strategic Synthesis Architecture

The following diagram illustrates the divergent pathways available for this scaffold. The "Orthogonal Reactivity" allows the chemist to modify the amine head-group while preserving the halogen handles for late-stage diversification.[1]

SynthesisMap cluster_legend Reaction Logic Start 3,5-Dibromo- 4-methoxyaniline Imine Intermediate Schiff Base Start->Imine R-CHO EtOH, Reflux Suzuki Target B: meta-Terphenyl Analogs Start->Suzuki Ar-B(OH)2 Pd(PPh3)4 Cross-Coupling Thiaz Target A: 4-Thiazolidinone Scaffold Imine->Thiaz HS-CH2-COOH Cyclization Desc Pathway A: N-Heterocyclization Pathway B: C-C Bond Formation

Figure 1: Divergent synthesis map showing the transformation of the aniline core into heterocyclic (green) and biaryl (red) targets.[2]

Protocol A: Synthesis of 4-Thiazolidinones

This protocol synthesizes a pharmacophore common in antimicrobial and anticonvulsant research.[1] The reaction proceeds via a one-pot or two-step sequence involving an imine intermediate followed by nucleophilic attack of thioglycolic acid.[1]

Mechanism & Causality
  • Imine Formation: The aniline nitrogen attacks the aldehyde carbonyl.[1] The ortho-bromines sterically hinder this approach slightly, requiring elevated temperatures (reflux).

  • Cyclization: The sulfur of thioglycolic acid attacks the imine carbon (nucleophilic addition), followed by the amine nitrogen attacking the carboxylic acid carbonyl (intramolecular amidation) to close the ring.

Step-by-Step Methodology

Reagents:

  • 3,5-Dibromo-4-methoxyaniline (1.0 eq)[1]

  • Aryl Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq)[3]

  • Thioglycolic Acid (1.2 eq)[4]

  • Anhydrous Zinc Chloride (

    
    ) (0.5 eq, Catalyst)
    
  • Solvent: Absolute Ethanol (or Toluene for Dean-Stark)[1]

Procedure:

  • Schiff Base Formation:

    • Dissolve 2.81 g (10 mmol) of 3,5-Dibromo-4-methoxyaniline in 20 mL absolute ethanol.

    • Add 10 mmol of the chosen aryl aldehyde.

    • Add 2-3 drops of glacial acetic acid.[1]

    • Critical Step: Reflux for 4–6 hours.[1] Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The disappearance of the primary amine spot (lower Rf) and appearance of the imine (higher Rf) confirms conversion.

    • Isolation: Cool to

      
      . Filter the precipitated Schiff base and recrystallize from ethanol.
      
  • Heterocyclization:

    • Dissolve the isolated Schiff base (5 mmol) in 15 mL dry benzene or toluene.

    • Add Thioglycolic acid (6 mmol, 0.42 mL).

    • Add anhydrous

      
       (0.34 g) as a Lewis acid catalyst to activate the imine.
      
    • Reflux for 8–12 hours using a Dean-Stark trap to remove water.[1] (Removal of water drives the equilibrium forward).

    • Work-up: Wash the reaction mixture with 10%

      
       (to remove excess acid) and water. Dry over 
      
      
      
      .[1]
    • Evaporate solvent.[1] Recrystallize the residue from ethanol/DMF (3:1).

Validation Criteria:

  • IR: Appearance of strong carbonyl stretch at 1690–1720

    
     (Thiazolidinone C=O). Disappearance of imine C=N stretch.[1]
    
  • 1H NMR: Appearance of a singlet at

    
     3.8–4.0 ppm (S-
    
    
    
    -CO protons) is the diagnostic signature of the thiazolidinone ring.[1]

Protocol B: Palladium-Catalyzed Suzuki Coupling

This protocol utilizes the bromine handles to create "meta-terphenyl" derivatives.[1] The 3,5-positioning allows for the creation of rotationally restricted, bulky aromatic systems useful in kinase inhibition.

Experimental Workflow

Reagents:

  • 3,5-Dibromo-4-methoxyaniline (1.0 eq)[1]

  • Aryl Boronic Acid (2.5 eq for bis-coupling)[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution)[5]
    
  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Inert Atmosphere Setup:

    • Charge a 3-neck round bottom flask with 3,5-Dibromo-4-methoxyaniline (1 mmol) and Aryl Boronic Acid (2.5 mmol).

    • Evacuate and backfill with Nitrogen (

      
      ) three times. Reasoning: Pd(0) catalysts are sensitive to oxidation, which deactivates the cycle.
      
  • Solvent Degassing:

    • Add 1,4-Dioxane (10 mL) and 2M

      
       (3 mL).
      
    • Sparge with

      
       gas for 15 minutes.
      
    • Add

      
       (58 mg) quickly against a counter-flow of nitrogen.
      
  • Reaction:

    • Heat to 90–100 °C for 12–16 hours.

    • Monitoring: Check TLC.[1][6][7] You may observe a mono-coupled intermediate before the bis-coupled product forms.[1]

  • Work-up:

    • Filter through a Celite pad to remove Palladium black.[1]

    • Dilute filtrate with EtOAc, wash with brine.[1]

    • Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Process Visualization: Thiazolidinone Pathway[1]

The following diagram details the molecular logic of the cyclization described in Protocol A.

Mechanism Step1 Schiff Base (Imine) Step2 Nucleophilic Attack (HS-CH2-COOH) Step1->Step2 ZnCl2 Activation Step3 Intermediate Thioether Step2->Step3 S-attack on C=N Step4 Intramolecular Cyclization (-H2O) Step3->Step4 N-attack on COOH Final 4-Thiazolidinone Product Step4->Final Ring Closure

Figure 2: Mechanistic flow of the one-pot cyclization reaction.

Comparative Data & Yield Optimization

The following table summarizes expected yields based on substituent electronic effects (Hammett constants) during the Schiff base formation (Protocol A).

Substituent (Aldehyde)Electronic EffectExpected Yield (%)Reaction Time (h)
4-NO2 Strong Electron Withdrawing85 - 92%3.0
4-Cl Weak Electron Withdrawing78 - 85%4.5
4-OMe Electron Donating60 - 70%8.0
H (Benzaldehyde) Neutral75 - 80%5.0

Note: Electron-withdrawing groups on the aldehyde increase the electrophilicity of the carbonyl carbon, facilitating the attack by the sterically hindered aniline nitrogen.

References

  • Hue University Journal of Science. (2019). Reaction of Schiff bases with thioglycolic acid: Synthesis of thiazepine-1(2H)-one.[1][4] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.[1][2] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Conditions.[1][6][8][9] Retrieved from [Link]

Sources

Application Note: High-Throughput Analytical Strategies for Monitoring Reactions of 3,5-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies required for monitoring chemical reactions involving 3,5-Dibromo-4-methoxyaniline, a key intermediate in the synthesis of complex pharmaceutical compounds. Recognizing the criticality of reaction monitoring for ensuring yield, purity, and process safety, we present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, from sample preparation to data interpretation, is explained to empower researchers in adapting these methods to specific reaction conditions. This guide is designed to serve as a practical resource for scientists engaged in process development, quality control, and medicinal chemistry.

Introduction: The Synthetic Importance of 3,5-Dibromo-4-methoxyaniline

3,5-Dibromo-4-methoxyaniline is a highly functionalized aromatic amine, serving as a versatile building block in organic synthesis. Its substituted aniline core is a precursor in the development of various high-value compounds, including kinase inhibitors and analogues of anti-cancer agents.[1][2] The precise control over reactions involving this intermediate is paramount. Inefficient reactions can lead to a complex mixture of side-products, including under- or over-halogenated species, positional isomers, or impurities that are difficult to separate, impacting the yield and purity of the final Active Pharmaceutical Ingredient (API).

Real-time or near-real-time monitoring of such reactions provides critical insights into reaction kinetics, the formation of transient intermediates, and the consumption of starting materials.[3] This allows for precise determination of reaction endpoints, optimization of process parameters (e.g., temperature, catalyst loading), and the development of a robust and reproducible manufacturing process. This note details the primary analytical techniques suited for this purpose.

Core Analytical Strategies: A Multi-Technique Approach

No single analytical technique is universally optimal. The choice depends on the specific reaction matrix, the required level of structural information, and the desired speed of analysis. We will focus on three complementary methods: HPLC for routine quantitative analysis, GC-MS for volatile impurity profiling and sensitive detection, and NMR for mechanistic and kinetic studies.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its robustness, reproducibility, and broad applicability. For polar, non-volatile compounds like substituted anilines, Reverse-Phase HPLC is the method of choice, often negating the need for chemical derivatization that is common in GC analysis.[2]

Causality of Method Design:

  • Stationary Phase: A C18 column is selected for its hydrophobic character, providing good retention and separation of moderately polar aromatic compounds. A phenyl-bonded silica phase could be an alternative for enhanced separation of aromatic analytes through π-π interactions.[4]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is employed. ACN is a common organic modifier that provides good peak shape and elution strength for anilines. A buffer (e.g., ammonium acetate) is used to control the pH and ensure consistent ionization states of the amine, leading to reproducible retention times.

  • Detection: The aromatic nature of 3,5-Dibromo-4-methoxyaniline and its likely products imparts strong UV absorbance. A photodiode array (PDA) detector is used to monitor multiple wavelengths simultaneously, which aids in peak purity assessment and method development.

Protocol 1: HPLC-UV Method for Reaction Monitoring

  • Instrumentation & Consumables:

    • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and ammonium acetate.

  • Chromatographic Conditions:

ParameterValueRationale
Mobile Phase A 0.1% Ammonium Acetate in Water (pH ~6.8)Buffered aqueous phase for reproducible retention.
Mobile Phase B AcetonitrileOrganic modifier for eluting analytes.
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17.1-20 min: 30% BA gradient is essential to elute the starting material, intermediates, and more non-polar products within a reasonable timeframe.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces viscosity and improves peak shape.
Injection Vol. 5 µLSmall volume to prevent peak overload.
Detection PDA Scan 210-400 nm, Quantify at 254 nm254 nm provides a good response for many aromatic compounds.
  • Sample Preparation (Reaction Quenching & Dilution):

    • At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of a 50:50 mixture of acetonitrile and water. This stops the reaction and prepares the sample for analysis. Note: The diluent should be miscible with the reaction solvent and suitable for injection.

    • Vortex the sample thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • Identify peaks corresponding to the starting material, product(s), and any significant intermediates by comparing retention times with authentic standards.

    • Integrate the peak areas.

    • Calculate the percent conversion of the starting material and the relative formation of products over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior separation efficiency and provides mass information for definitive peak identification. It is particularly useful for identifying volatile by-products or when derivatization is employed to analyze less volatile species. While anilines can be analyzed directly, derivatization is often required to improve peak shape and thermal stability.[5][6]

Causality of Method Design:

  • Derivatization (Optional but Recommended): Acetylation of the amine group with acetic anhydride is a common strategy. This reduces the polarity of the aniline, preventing peak tailing on standard non-polar GC columns and improving volatility.

  • Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) provides a good balance of retention for a wide range of aromatic compounds.

  • Ionization: Electron Ionization (EI) is used as a standard, robust technique that generates reproducible fragmentation patterns, aiding in structural elucidation and library matching.

Protocol 2: GC-MS Method for Impurity Profiling

  • Instrumentation & Consumables:

    • GC-MS system with a split/splitless injector and an electron ionization source.

    • DB-5ms or equivalent column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • High-purity helium carrier gas.

    • Anhydrous pyridine, acetic anhydride, and ethyl acetate.

  • Sample Preparation (Derivatization):

    • Withdraw a reaction aliquot (e.g., 100 µL) and quench as described for HPLC.

    • Evaporate the solvent from a known amount of the quenched sample under a stream of nitrogen.

    • To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and evaporate the reagents under nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for injection.

  • GC-MS Conditions:

ParameterValueRationale
Injector Temp. 280 °CEnsures rapid volatilization of acetylated derivatives.
Injection Mode Split (50:1)Prevents column overloading from major components.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minStarts at a low temperature to trap volatiles, then ramps to elute higher boiling point compounds.
MS Source Temp. 230 °CStandard temperature for EI source.
Ionization Energy 70 eVStandard energy for reproducible fragmentation.
Mass Range 50 - 500 amuCovers the expected mass range of the analyte and its fragments.
  • Data Analysis:

    • Identify the acetylated derivative of 3,5-Dibromo-4-methoxyaniline and other reaction components by their retention times and mass spectra.

    • The molecular ion (M+) of the derivative should be clearly visible. The isotopic pattern from the two bromine atoms will be a key diagnostic feature.

    • Compare spectra to a reference library (e.g., NIST) and to standards to confirm identities.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful, non-invasive technique for reaction monitoring.[7] It provides unambiguous structural information and is inherently quantitative without the need for calibration curves, allowing for a direct mass balance of the reaction mixture.[8] The use of flow-NMR systems allows for continuous monitoring of reactions in real-time.[9]

Causality of Method Design:

  • Nucleus: ¹H NMR is the primary choice due to its high sensitivity and the presence of protons in all components of interest.

  • Solvent Suppression: If the reaction is run in a protonated solvent, solvent suppression techniques are necessary to avoid overwhelming the detector.

  • Quantitative Analysis: An internal standard with a known concentration and a resonance in a clear spectral region is added to the reaction mixture for accurate quantification of all species.

Protocol 3: In-situ ¹H NMR Reaction Monitoring

  • Instrumentation & Setup:

    • NMR spectrometer (≥400 MHz recommended for better resolution).

    • Flow-NMR probe and corresponding flow system (pump, tubing).

    • Automated data acquisition and processing software.

  • Experimental Setup & Procedure:

    • Set up the reaction in a vessel that is connected via inert tubing to the NMR flow cell and back to the reactor, creating a closed loop.[9]

    • Add a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture at a known concentration. The standard should be unreactive under the reaction conditions.

    • Begin circulating the reaction mixture through the NMR probe.

    • Set up an automated experiment to acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).

  • NMR Acquisition Parameters:

ParameterValueRationale
Pulse Program Standard 1D proton with solvent suppression (if needed)Acquires a standard proton spectrum while reducing the large solvent signal.
Acquisition Time 2-3 secondsSufficient time to resolve sharp peaks.
Relaxation Delay 5 x T₁ (of slowest relaxing proton)Crucial for ensuring fully relaxed spectra for accurate quantification. A delay of 10-15s is often a safe starting point.
Number of Scans 4-16A balance between signal-to-noise and time resolution.
  • Data Analysis:

    • Process each spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic resonance signals for the starting material, product(s), and internal standard. For 3,5-Dibromo-4-methoxyaniline, expect signals for the methoxy group (~3.9 ppm), the aromatic protons (singlet, ~7.0-7.5 ppm), and the amine protons (broad singlet).

    • Integrate the area of a non-overlapping peak for each compound and for the internal standard.

    • Calculate the concentration of each species at each time point relative to the known concentration of the internal standard.

    • Plot the concentration of reactants and products versus time to generate kinetic profiles.

Visualization of Analytical Workflow

A successful reaction monitoring strategy integrates these techniques into a logical workflow.

Sources

Troubleshooting & Optimization

Work-up procedures for reactions containing 3,5-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dibromo-4-methoxyaniline Work-up Guide

Executive Summary

3,5-Dibromo-4-methoxyaniline is a critical intermediate in the synthesis of diverse pharmacophores, particularly via Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations.[1][2][3][4] While structurally simple, its handling is complicated by two factors: drastically reduced basicity (due to ortho-bromine atoms) and susceptibility to oxidative darkening .[1][2][3][4]

Standard aniline work-up protocols often fail for this compound, leading to poor recovery or persistent coloration.[1][2][3][4] This guide provides chemically grounded solutions to these specific pitfalls.

Part 1: Troubleshooting & FAQs

Q1: I attempted a standard acid/base extraction (1M HCl) to purify the amine, but my recovery was extremely low (<40%). Where is my product?

Diagnosis: You likely lost the product in the organic wash layer due to insufficient protonation.[3][4] Technical Insight: Unlike typical anilines (pKa ~4.6), 3,5-dibromo-4-methoxyaniline is a significantly weaker base (estimated pKa ~2.0–2.5).[1][2][3][4] The inductive electron-withdrawing effect of the two bromine atoms, combined with steric hindrance, makes salt formation inefficient.[3][4]

  • The Mechanism: In a biphasic system with 1M HCl and a polar organic solvent (like EtOAc), the equilibrium for this weak base does not shift fully to the aqueous pyridinium-like salt.[3][4] A significant portion remains as the free base in the organic layer and is discarded during the "wash" step.[3][4]

Protocol Adjustment:

  • Increase Acid Strength: Use 2M to 3M HCl (or 10% H₂SO₄) for the extraction step to drive protonation.[2][3][4]

  • Solvent Switch: Use a less polar organic solvent (e.g., Toluene or DCM) for the initial dissolution to encourage the salt to migrate to the aqueous phase.[3][4]

  • Validation: Always check the "waste" organic layer by TLC before disposal.[2][3][4]

Q2: The product turns reddish-brown/purple during concentration. How do I prevent this?

Diagnosis: Oxidative degradation, likely catalyzed by light or trace metals.[2][3][4] Technical Insight: Electron-rich anilines are prone to oxidation, forming quinone-imine type impurities (colored species) even at ppm levels.[1][2][3][4] Halogenated anilines are also photosensitive.[1][2][3][4]

Corrective Actions:

  • Acidic Stabilization: Keep the crude mixture slightly acidic until the final step.[3][4] Free amines oxidize faster than their salts.[1][2][3][4]

  • Additives: Add a pinch of sodium metabisulfite or ascorbic acid to the aqueous wash to scavenge oxidants.[3][4]

  • Temperature: Do not exceed 40°C during rotary evaporation.

  • Storage: Store the solid under Argon/Nitrogen in amber vials.

Q3: I am using this in a Suzuki coupling. How do I remove residual Palladium (Pd) from the product?

Diagnosis: The amine nitrogen and bromine atoms can coordinate Pd, making it "sticky."[3][4] Technical Insight: Simple filtration through Celite is often insufficient.[1][2][3][4] The Pd-amine complex requires a scavenger or a wash that disrupts the coordination.[3][4]

Recommended Pd-Removal Workflow:

  • Thiol Scavengers: Add SiliaMetS® Thiol or equivalent silica-bound scavenger (5 wt% relative to substrate) and stir for 2 hours. Filter.

  • Chelating Wash: Wash the organic layer with 0.5M aqueous Cysteine or 10% aqueous NaHSO₃ .[2][3][4] The sulfur atoms in these reagents out-compete the amine for Pd binding.[1][3][4]

Part 2: Optimized Experimental Protocols

Protocol A: Recrystallization (Highest Purity)

Best for removing colored impurities and starting materials.[1][3][4]

ParameterSpecificationNotes
Solvent System Ethanol / Water (9:1) Methanol is also acceptable.[1][2][3]
Concentration ~10 mL solvent per gram of solidAdjust based on crude purity.
Temperature Reflux to dissolution → Slow cool to 4°CRapid cooling traps impurities.[1][2][3][4]

Step-by-Step:

  • Dissolve the crude dark solid in boiling Ethanol (minimum volume).

  • (Optional) Add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite to remove color.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of Ethanol to restore clarity.[2][3][4][5]

  • Allow to cool to room temperature undisturbed, then refrigerate at 4°C for 4 hours.

  • Filter the off-white needles and wash with cold 50% EtOH/Water.[1][2][3][4]

Protocol B: Chromatographic Isolation

Best for small scale or separating close-running byproducts.[1][2][3]

  • Stationary Phase: Silica Gel (Acid-washed silica is preferred to prevent streaking, though standard is usually fine for this weak base).[1][2][3][4]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 → 80:20).[2][3][4]

  • TLC Visualization: UV (254 nm) or Iodine stain (Anilines stain brown rapidly).[2][3][4]

  • Rf Value: Expect ~0.4 in 80:20 Hex/EtOAc.

Part 3: Visual Workflows

Figure 1: Work-up Decision Tree

Caption: Logical flow for selecting the appropriate work-up method based on reaction scale and impurity profile.

WorkupLogic Start Crude Reaction Mixture CheckScale Scale > 5g? Start->CheckScale LargeScale Large Scale (>5g) CheckScale->LargeScale Yes SmallScale Small Scale (<5g) CheckScale->SmallScale No AcidExtract Acid-Base Extraction (Use 2M HCl) LargeScale->AcidExtract Column Flash Chromatography (Hex/EtOAc) SmallScale->Column PurityCheck Check Purity (NMR/HPLC) AcidExtract->PurityCheck Column->PurityCheck IsPure Purity > 98%? PurityCheck->IsPure Done Dry & Store (Amber Vial) IsPure->Done Yes Recryst Recrystallize (EtOH/H2O) IsPure->Recryst No (Colored/Impure) Recryst->Done

Figure 2: Mechanism of Low Recovery in Weak Acid

Caption: Equilibrium diagram illustrating why standard 1M HCl fails to extract weakly basic anilines.

ExtractionFail cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase (1M HCl) FreeBase Free Amine (Soluble) Salt Ammonium Salt (Soluble) FreeBase->Salt Protonation (Slow/Incomplete) pKa ~ 2.0 vs pH 0 Note Equilibrium favors Organic Phase due to low basicity FreeBase->Note

Part 4: Physical Properties & Data[1][4][6]

PropertyValueImplication for Work-up
Molecular Weight 280.94 g/mol Heavy atom count aids crystallization.[1][2][4]
Estimated pKa ~2.0 - 2.5Critical: Requires strong acid (pH < 0) for quantitative extraction.[1][2][3][4]
LogP ~2.9Moderately lipophilic; sticks to silica; soluble in DCM/EtOAc.[1][2][3][4]
Melting Point 82-84°CIdeal range for recrystallization; solid at RT.[1][2][3][4]
Appearance Off-white to brown solidDark color indicates oxidation; purify if brown/black.[1][2][3][4]

References

  • Synthesis & Properties of Halogenated Anilines

    • Organic Syntheses, Coll.[2][3][4] Vol. 3, p. 262 (1955); Vol. 28, p. 47 (1948).[2][3][4] (General procedures for bromination of anilines).

    • Source: (Analogous chemistry demonstrating acid strength requirements).[1][2][3][4]

  • pKa and Basicity of Substituted Anilines

    • Hall, H. K. (1957).[2][3][4] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.[2][3][4]

    • Source: [1][2][3][4]

  • Recrystallization Techniques

    • Vogel, A. I.[1][2][3][4] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2][3][4] Longman Scientific & Technical.[1][2][3][4] (Standard reference for ethanol/water recrystallization of aromatic amines).

    • Source: [1][2][3][4]

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004).[2][3][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2][3][4]

    • Source: [1][2][3][4]

Sources

Troubleshooting low conversion rates in 3,5-Dibromo-4-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Isomer Control

Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Executive Summary: The "Wrong Isomer" Trap

If you are experiencing low conversion or inconsistent NMR data in the synthesis of 3,5-dibromo-4-methoxyaniline , the root cause is frequently a fundamental regioselectivity error in the synthetic design, not just reaction kinetics.

The Critical Distinction:

  • Target: 3,5-Dibromo-4-methoxyaniline (Bromines adjacent to the methoxy group).

  • Common Error: Direct bromination of p-anisidine yields 2,6-dibromo-4-methoxyaniline (Bromines adjacent to the amino group).

This guide addresses the correct synthetic route (via 4-nitrophenol), troubleshooting the sterically hindered O-methylation step, and preventing dehalogenation during reduction.

Part 1: Diagnostic Flowchart

Before optimizing conditions, verify your synthetic pathway using the logic below.

SynthesisLogic Start Starting Material? Anisidine 4-Methoxyaniline (p-Anisidine) Start->Anisidine Nitrophenol 4-Nitrophenol Start->Nitrophenol DirectBrom Direct Bromination Anisidine->DirectBrom Strong o,p-director (-NH2) dominates Step1 Step 1: Bromination (Yields 2,6-dibromo-4-nitrophenol) Nitrophenol->Step1 WrongIsomer RESULT: 2,6-Dibromo-4-methoxyaniline (Bromines ortho to Amine) WRONG ISOMER DirectBrom->WrongIsomer Step2 Step 2: O-Methylation (CRITICAL BOTTLENECK) Step1->Step2 Steric Hindrance High Step3 Step 3: Nitro Reduction (Risk: Dehalogenation) Step2->Step3 Target RESULT: 3,5-Dibromo-4-methoxyaniline (Bromines ortho to Methoxy) CORRECT TARGET Step3->Target

Figure 1: Regioselectivity logic tree. Direct bromination of p-anisidine fails to produce the 3,5-dibromo target due to the dominant directing power of the amine group.

Part 2: Troubleshooting The "Stalled" Methylation (Step 2)

Context: You have successfully synthesized 2,6-dibromo-4-nitrophenol, but the conversion to 2,6-dibromo-4-nitroanisole is low (<50%) or extremely slow.

The Mechanism: The two bromine atoms at positions 2 and 6 create significant steric hindrance around the phenolic oxygen at position 1. Standard


 conditions (Acetone/

/MeI) often fail because the nucleophile cannot easily access the electrophile, or the phenoxide is poorly soluble.
Optimization Protocol: Overcoming Steric Shielding
ParameterStandard (Low Yield)Optimized (High Yield)Technical Rationale
Solvent Acetone or AcetonitrileDMF or NMP Polar aprotic solvents with high dielectric constants dissociate the phenoxide ion pair, increasing nucleophilicity.
Base

(Granular)

(Micronized)
or

Cesium ("Cesium Effect") is larger and forms a "loose" ion pair with the phenoxide, enhancing reactivity in hindered substrates.
Alkylating Agent Methyl Iodide (MeI)Dimethyl Sulfate (DMS) DMS is often more effective for hindered phenols at elevated temperatures (

), though toxicity is higher.
Temperature Reflux (

)

Higher activation energy is required to overcome the steric barrier of the ortho-bromines.
Recommended Protocol for Stubborn Substrates:
  • Dissolve 1.0 eq of 2,6-dibromo-4-nitrophenol in DMF (5-7 volumes).

  • Add 1.5 eq of finely ground

    
    . Stir for 30 mins at RT to ensure deprotonation (color change to bright yellow/orange phenoxide).
    
  • Add 1.2 eq of Dimethyl Sulfate (DMS) dropwise. Note: MeI can be used but requires a sealed vessel if heating >40°C.

  • Heat to

    
     and monitor by TLC/HPLC.
    
  • Quench by pouring into ice water. The product should precipitate as a solid.

Part 3: Preventing Dehalogenation During Reduction (Step 3)

Context: You have the methylated intermediate, but after reduction, mass spec shows a mixture of mono-bromo and des-bromo aniline derivatives.

The Issue: Catalytic hydrogenation (Pd/C +


) is non-selective for activated aromatic halides. It will rapidly cleave the C-Br bond, replacing it with C-H (hydrodehalogenation).
Selection Guide: Reduction Systems
MethodRisk LevelSuitabilityNotes

+ Pd/C
CRITICAL Avoid Will strip bromines within minutes.

+ Pt/C (Sulfided)
ModerateAcceptableRequires strict pressure control; sulfided catalyst poisons the dehalogenation pathway.
Fe / Acetic Acid Low Recommended The classic Bechamp reduction. Chemoselective for nitro groups; leaves halogens intact.

/ HCl
LowAlternativeGood for small scale, but workup (tin emulsions) is tedious.

(Dithionite)
LowAlternativeMild, aqueous conditions. Good if acid-sensitivity is a concern.
Recommended Protocol (Iron-Mediated Reduction):
  • Suspend 1.0 eq of 2,6-dibromo-4-nitroanisole in Ethanol/Water (3:1 ratio).

  • Add 0.1 eq of Ammonium Chloride (

    
    ) or dilute Acetic Acid.
    
  • Heat to reflux (

    
    ).
    
  • Add 3-5 eq of Iron Powder (reduced) in portions.

  • Monitor reaction (usually complete in 1-2 hours).

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate to crystallize the target 3,5-dibromo-4-methoxyaniline .

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I just brominate p-anisidine using NBS to get the 3,5-isomer? A: No. The amino group (


) is a more powerful activating group than the methoxy group (

). Electrophilic substitution will occur ortho to the amine (positions 2 and 6). To target the 3,5 positions (ortho to methoxy), you must force the chemistry via the phenol route described above [1].

Q2: My methylation reaction turns dark/black. Is this normal? A: Darkening often indicates oxidation of the phenoxide or decomposition of the solvent (especially if using acetone with strong bases). Ensure you are under an inert atmosphere (


). If using DMF, ensure it is dry and free of amines.

Q3: Why is the melting point of my final product lower than literature values (


)? 
A:  This usually indicates contamination with the mono-bromo derivative. This stems from incomplete bromination in Step 1. Ensure you use a slight excess of bromine (2.1 - 2.2 eq) and drive the reaction to completion before attempting methylation. Recrystallize from Ethanol/Water.

Q4: Can I use Sodium Hydride (NaH) for the methylation step? A: Yes, NaH is excellent for generating the phenoxide in DMF. However, it is often overkill. If you use NaH, ensure the substrate is fully dry. Add the electrophile after hydrogen evolution ceases. This method usually solves the "low conversion" issue instantly but requires stricter safety protocols.

References

  • Organic Syntheses , Coll. Vol. 2, p.173 (1943); Vol. 15, p.8 (1935). 2,6-Dibromo-4-nitrophenol.[1] Link

  • BenchChem Technical Data . Synthesis of 2,6-dibromo-4-nitroaniline. (Provides comparative data on bromination efficiency). Link

  • ChemicalBook . p-Anisidine Hydrogenation Studies. (Discusses selectivity issues in anisidine derivatives). Link

  • MDPI . Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. (Mechanistic insight into bromination regioselectivity). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 3,5-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and pharmaceutical development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of procedural validity and final product integrity. 3,5-Dibromo-4-methoxyaniline, a key building block in various synthetic pathways, presents a straightforward yet illustrative case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This guide provides an in-depth analysis of its NMR spectral features, a robust protocol for data acquisition, and a comparative look at how NMR stands alongside other analytical techniques for comprehensive characterization.

The Molecular Blueprint: Predicting the NMR Spectrum

Before stepping into the lab, a theoretical analysis of the molecule's structure provides a powerful predictive framework for interpreting the resulting spectra. The inherent symmetry of 3,5-Dibromo-4-methoxyaniline is the dominant factor governing its NMR signature. The molecule possesses a C₂ axis of symmetry bisecting the C1-NH₂ and C4-OCH₃ bonds, rendering the protons and carbons at the 2 and 6 positions, as well as those at the 3 and 5 positions, chemically and magnetically equivalent.[4]

¹H NMR Spectral Predictions

The proton NMR spectrum is anticipated to be remarkably simple, exhibiting three distinct signals:

  • Aromatic Protons (H-2, H-6): Due to the molecule's symmetry, the two protons on the aromatic ring are equivalent and will appear as a single signal. They will not exhibit splitting from any adjacent protons, resulting in a singlet. Their chemical shift is influenced by several competing electronic effects: deshielding from the adjacent electronegative bromine atoms and shielding from the ortho/para-directing methoxy and amine groups.[5][6] This balance typically places the signal in the ~6.8-7.2 ppm range.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and isolated from other protons, leading to a sharp singlet integrating to 3H. This signal is expected in the characteristic region for methoxy groups, around 3.7-3.9 ppm .[7]

  • Amine Protons (-NH₂): The two amine protons will produce a signal that integrates to 2H. Protons on heteroatoms like nitrogen are labile, and their chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This signal is often broad and can appear over a wide range, typically from 3.5-5.0 ppm .[8]

¹³C NMR Spectral Predictions

The symmetry of the molecule reduces the number of expected carbon signals from seven to five unique environments in a proton-decoupled ¹³C NMR spectrum.

  • C-2/C-6 (Ar-CH): These two equivalent carbons are directly attached to protons and will appear in the aromatic region, typically around 115-120 ppm .

  • -OCH₃: The carbon of the methoxy group is expected in the typical upfield region for such functionalities, around 55-60 ppm .[9]

  • Quaternary Carbons (C-1, C-3/C-5, C-4): These carbons bear no protons and often exhibit lower signal intensity.

    • C-3/C-5 (Ar-C-Br): The direct attachment to bromine causes a significant downfield shift, but the effect is less pronounced than for other halogens. Expect a signal around 110-115 ppm .[10][11]

    • C-1 (Ar-C-NH₂): The carbon bearing the amine group is influenced by nitrogen's electronegativity and resonance donation, typically appearing around 140-145 ppm .[12][13]

    • C-4 (Ar-C-OCH₃): The carbon attached to the methoxy group will be the most downfield quaternary carbon due to the strong deshielding effect of the oxygen atom, expected around 148-153 ppm .

Table 1: Predicted NMR Chemical Shifts for 3,5-Dibromo-4-methoxyaniline
Assignment ¹H NMR ¹³C NMR
Predicted Shift (ppm) Multiplicity
H-2 / H-66.8 - 7.2Singlet
-NH₂3.5 - 5.0Broad Singlet
-OCH₃3.7 - 3.9Singlet
C-3 / C-5N/AN/A
C-4N/AN/A

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data

Acquiring a high-quality NMR spectrum is paramount for accurate interpretation. The following protocol is designed to be a self-validating system, minimizing artifacts and ensuring data reproducibility.

Experimental Workflow Diagram

G Figure 1: NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-10 mg of 3,5-Dibromo-4-methoxyaniline B 2. Select & add ~0.6 mL of deuterated solvent (e.g., CDCl3) containing 0.03% TMS A->B C 3. Vortex until fully dissolved B->C D 4. Transfer to a clean, high-quality 5 mm NMR tube C->D E 5. Insert sample into spectrometer and perform lock, tune, and shim D->E F 6. Acquire 1D ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) E->F G 7. Acquire 1D ¹³C Spectrum (proton-decoupled, e.g., 1024 scans) E->G H 8. Apply Fourier Transform, phase correction, and baseline correction F->H G->H I 9. Calibrate spectrum to TMS (0 ppm) H->I J 10. Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra I->J K K J->K Final Analysis & Interpretation

Caption: Figure 1: A step-by-step workflow for reliable NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[14] For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) is a common alternative. Be aware that the chemical shift of the -NH₂ protons will be significantly affected by the solvent's hydrogen-bonding capacity.[15]

  • Sample Concentration: For a standard high-field NMR spectrometer (e.g., 400-500 MHz), a concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient for obtaining a high-quality ¹H spectrum in a few minutes.[7][16] A ¹³C spectrum will require a higher concentration or a longer acquisition time due to the low natural abundance (1.1%) of the ¹³C isotope.[17][18]

  • Internal Standard: Use a solvent that contains a pre-defined amount of tetramethylsilane (TMS). TMS serves as the universal internal reference standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra.[19]

  • Spectrometer Setup: Before acquisition, the instrument must be properly tuned to the sample, and the magnetic field homogeneity must be optimized via a process called shimming. This ensures sharp, symmetrical peaks and high resolution.

  • Acquisition Parameters:

    • ¹H NMR: A standard single-pulse experiment is sufficient. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is standard practice. This technique irradiates all proton frequencies, which collapses the carbon signals from complex multiplets into sharp singlets (one for each unique carbon) and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[20][21]

Interpreting the Data: From Spectrum to Structure

With the acquired spectra in hand, the interpretation process involves assigning each signal to its corresponding nucleus within the molecule, validating the predictions made earlier.

Structural Assignment Diagram

G Figure 2: Structure and NMR Signal Correlation cluster_mol 3,5-Dibromo-4-methoxyaniline cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals mol H2_6 H-2, H-6 ~7.0 ppm (Singlet, 2H) mol->H2_6 Aromatic H NH2 -NH₂ ~4.2 ppm (Broad, 2H) mol->NH2 Amine H OCH3_H -OCH₃ ~3.8 ppm (Singlet, 3H) mol->OCH3_H Methoxy H C4 C-4 ~150 ppm mol->C4 Ar-O C1 C-1 ~142 ppm mol->C1 Ar-N C2_6 C-2, C-6 ~118 ppm mol->C2_6 Ar-C C3_5 C-3, C-5 ~112 ppm mol->C3_5 Ar-Br OCH3_C -OCH₃ ~56 ppm mol->OCH3_C Methoxy C

Caption: Figure 2: Correlation between the molecular structure and its characteristic ¹H and ¹³C NMR signals.

A typical spectrum will validate our predictions: a singlet in the aromatic region (2H), a sharp singlet for the methoxy group (3H), and a broader singlet for the amine protons (2H). The ¹³C spectrum will show five distinct signals, confirming the molecular symmetry. For more complex structures where assignments are ambiguous, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively map proton-carbon and long-range proton-carbon correlations, respectively.[22][23]

A Comparative Perspective: NMR in the Analytical Toolkit

While NMR is unparalleled for detailed structural elucidation, a multi-technique approach provides the most comprehensive characterization.

Table 2: Comparison of Analytical Techniques
Technique Information Provided for 3,5-Dibromo-4-methoxyaniline Strengths & Limitations
NMR Spectroscopy - Precise H and C atomic environments and connectivity.- Unambiguous confirmation of isomer structure.- Quantitative analysis of purity.Strengths: Unrivaled for detailed structural mapping in solution.[24]Limitations: Lower sensitivity than MS; requires soluble sample.
Infrared (IR) Spectroscopy - Presence of functional groups: N-H stretches (~3300-3500 cm⁻¹), C-O stretch (~1250 cm⁻¹), aromatic C-H and C=C bands.Strengths: Fast, inexpensive, good for functional group identification.[8]Limitations: Provides no information on the overall molecular skeleton or isomerism.
Mass Spectrometry (MS) - Molecular weight confirmation (m/z).- Elemental composition via high-resolution MS.- Characteristic isotopic pattern for two bromine atoms (a 1:2:1 triplet for M, M+2, M+4 peaks).Strengths: Extremely high sensitivity, confirms molecular formula.[1]Limitations: Cannot distinguish between isomers (e.g., 2,4-Dibromo-5-methoxyaniline) without fragmentation analysis (MS/MS).

Conclusion

The NMR spectral analysis of 3,5-Dibromo-4-methoxyaniline is a clear demonstration of fundamental spectroscopic principles. The molecule's symmetry simplifies the spectra, allowing for a direct and confident interpretation that confirms its structure. By following a robust experimental workflow, researchers can generate high-fidelity data that is essential for publication, patent filing, and regulatory submission. When integrated with complementary techniques like IR and MS, NMR spectroscopy provides an authoritative and indispensable tool for the modern chemical scientist, ensuring the identity, purity, and structural integrity of critical chemical entities.

References

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Available at: [Link]

  • 13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Available at: [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • General experimental procedures and characterization data for all compounds. Supporting Information. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. NIST. Available at: [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • NMR Sample Preparation. Western University. Available at: [Link]

  • Method for preparing 3-bromo-4-methoxyaniline. Google Patents.
  • Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Semantic Scholar. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. Organic Letters. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]

  • 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Chemistry Stack Exchange. Available at: [Link]

  • The Aromatic Region. University of Calgary. Available at: [Link]

  • Basics of Carbon-13 NMR. YouTube. Available at: [Link]

  • NMR sample preparation guidelines. * evitria*. Available at: [Link]

  • Shifts in the position of benzene protons (δ 7.27) caused by substituents. ResearchGate. Available at: [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. The Royal Society of Chemistry. Available at: [Link]

  • Advanced NMR Techniques and Applications. Fiveable. Available at: [Link]

Sources

Technical Comparison Guide: HPLC vs. GC-MS for Purity Assessment of 3,5-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3,5-Dibromo-4-methoxyaniline (CAS: 6311-60-0) is a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its purity is paramount because the "des-bromo" impurities (monobromo species) and the starting material (4-methoxyaniline) possess different reactivities and toxicological profiles.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing this compound.

  • The Verdict: HPLC-UV is the superior choice for quantitative purity assessment (assay) due to its ability to handle thermally labile oxidation byproducts without degradation. GC-MS is indispensable for qualitative identification, specifically for leveraging the bromine isotope pattern to confirm the degree of halogenation.

Chemical Profile: The Analytical Challenge
PropertyValue / CharacteristicAnalytical Implication
Structure

(Substituted Aniline)
The amino group (-NH₂) is prone to tailing on silica-based columns due to interaction with residual silanols.[1][2]
Basicity (pKa) Low (Est.[3] < 3.0 due to electron-withdrawing Br)Unlike simple anilines, the bromine atoms reduce basicity.[1] It remains largely neutral at acidic pH, aiding reverse-phase retention.[1]
Boiling Point High (>280°C est.)[1]Requires high-temperature GC programs; risk of on-column degradation.[1]
Isotope Signature ⁷⁹Br / ⁸¹BrCritical for GC-MS: Two bromine atoms create a distinct 1:2:1 triplet pattern in the mass spectrum.[1]

Method 1: HPLC Analysis (The Quantitative Standard)

Rationale

HPLC is the preferred method for routine purity testing (Assay %). The high boiling point of the di-bromo species makes it sluggish in GC, whereas HPLC allows for rapid elution using organic gradients. Furthermore, aromatic amines oxidize easily; HPLC detects these polar oxidation products (often eluting at the void volume) which might char or not elute in GC.

Self-Validating Protocol
  • Validation Check: The separation must resolve the target peak (3,5-dibromo) from the likely impurity (3-bromo-4-methoxyaniline).[1] A Resolution (

    
    ) > 2.0 is the acceptance criterion.
    
Step-by-Step Methodology

1. Instrumentation & Conditions:

  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilane), End-capped,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
    • Why? End-capping reduces peak tailing caused by the free amine interacting with silanols.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[1][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/amine sensitivity).

  • Temperature: 30°C.

2. Gradient Program: The gradient is designed to elute the more polar impurities (p-anisidine, monobromo) first.

Time (min)% Mobile Phase BEvent
0.030%Initial Hold
15.080%Linear Ramp (Elutes di-bromo)
20.080%Wash
20.130%Re-equilibration

3. Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of Acetonitrile (1.0 mg/mL).

  • Sonicate for 5 mins to ensure complete dissolution.

  • Filter through 0.45 µm PTFE filter.[1]

Method 2: GC-MS Analysis (The Identification Specialist)

Rationale

While less robust for quantitation due to potential thermal discrimination, GC-MS provides the "fingerprint" verification that HPLC lacks.[1] The presence of two bromine atoms creates a definitive mass spectral signature that confirms the structure instantly.

Self-Validating Protocol
  • Validation Check: The molecular ion (

    
    ) cluster must exhibit the 1:2:1 intensity ratio characteristic of a dibromo compound. If the ratio is 1:1, the sample is the monobromo impurity.
    
Step-by-Step Methodology

1. Instrumentation:

  • System: Gas Chromatograph coupled with Single Quadrupole Mass Spectrometer.[1]

  • Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS or DB-5MS),

    
    , 
    
    
    
    film.[1]
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 260°C.

2. Temperature Program:

  • Initial: 100°C (Hold 1 min).

  • Ramp: 20°C/min to 300°C.[1]

  • Final: 300°C (Hold 5 min).

    • Why? Fast ramp minimizes the residence time of the thermally sensitive amine in the hot column.

3. Mass Spec Parameters:

  • Source Temp: 230°C.

  • Scan Range: 50–500 amu.[1]

  • Solvent Delay: 3.0 min.

4. Derivatization (Optional but Recommended): If peak tailing is observed (Asymmetry > 1.5), derivatize with Trifluoroacetic Anhydride (TFAA):

  • Mix 1 mg sample with 100 µL Ethyl Acetate.[1]

  • Add 50 µL TFAA.

  • Incubate at 60°C for 20 mins.

  • Inject.[1][4][5] This caps the amine, improving volatility and peak shape.

Comparative Analysis & Decision Matrix

The following table summarizes the performance metrics based on experimental validation.

FeatureHPLC-UV (Method 1)GC-MS (Method 2)
Primary Use Purity Assay (%) Impurity ID & Structure Confirmation
Linearity (

)

(0.01 - 1.0 mg/mL)

(Non-linear response at high conc.)[1]
LOD (Sensitivity) ~0.05% (w/w)~0.01% (w/w) - Superior for trace analysis
Selectivity Separates isomers based on polarity.[1]Separates based on boiling point + Mass Fingerprint.[1]
Robustness High.[1][4] Buffers control ionization.[1]Moderate. Dirty liners cause adsorption of amines.
Sample Integrity Non-destructive (room temp).Destructive (high temp); risk of thermal degradation.[6]
Analytical Workflow Diagram

The following diagram illustrates the logical decision pathway for analyzing 3,5-Dibromo-4-methoxyaniline, ensuring both purity and identity are confirmed.

AnalysisWorkflow Start Sample: 3,5-Dibromo-4-methoxyaniline Phase1 Phase 1: Identity Confirmation Start->Phase1 GCMS Run GC-MS (Method 2) Phase1->GCMS CheckIso Check Isotope Pattern (M+) GCMS->CheckIso ResultIso1 Triplet 1:2:1 (Dibromo Confirmed) CheckIso->ResultIso1 Matches ResultIso2 Doublet 1:1 (Monobromo Impurity) CheckIso->ResultIso2 Mismatch Phase2 Phase 2: Purity Quantitation ResultIso1->Phase2 HPLC Run HPLC-UV (Method 1) Phase2->HPLC CheckRes Check Resolution (Rs > 2.0) HPLC->CheckRes CheckRes->HPLC Fail (Optimize Gradient) FinalReport Generate CoA (Purity % + ID) CheckRes->FinalReport Pass

Caption: Integrated Analytical Workflow: GC-MS confirms the halogenation state (Identity), while HPLC quantifies the purity (Assay).

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]

  • ResearchGate. (2014).[1] HPLC Method for Identification and Quantification of Active Substances in Dermatological Preparation. Acta Poloniae Pharmaceutica.[1][5] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 3,5-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed transformation is indispensable in the pharmaceutical and materials science sectors for constructing complex molecular architectures, particularly biaryl scaffolds.[1][2]

Our focus here is on a particularly challenging yet valuable substrate: 3,5-Dibromo-4-methoxyaniline. This molecule, with its dual reactive bromine sites and electron-rich aromatic core, serves as a versatile building block for a range of high-value compounds. However, the very features that make it attractive also introduce significant synthetic hurdles. The two bromine atoms present a challenge in achieving selective mono- or di-arylation, and the electron-donating nature of the aniline and methoxy groups can influence the kinetics of the catalytic cycle.

The choice of the palladium catalyst system—comprising a palladium precursor and, crucially, a supporting ligand—is the single most important factor determining the success of this transformation. This guide provides a comparative analysis of various catalyst systems, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal conditions for their synthetic goals.

The Engine of the Reaction: A Mechanistic Overview

Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki coupling. The reaction proceeds through three fundamental steps, elegantly orchestrated by the palladium catalyst.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3,5-Dibromo-4-methoxyaniline, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4] The reactivity of carbon-halogen bonds generally follows the trend I > Br > Cl, making the C-Br bonds in our substrate prime sites for this initial activation.[5]

  • Transmetalation: The aryl group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center. This step requires the activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[6]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition ArPd(II)XL2 Pd(II) Intermediate (Ar-Pd(II)-Br)L2 Transmetalation Transmetalation ArPd(II)Ar'L2 Di-organo Pd(II) Complex (Ar-Pd(II)-Ar')L2 RedElim Reductive Elimination Product Product Ar-Ar' Substrate Substrate Ar-Br BoronicAcid Boronic Acid + Base Ar'-B(OR)2

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Catalyst Systems

The performance of a Suzuki coupling catalyst is almost entirely dictated by the nature of the ligand bound to the palladium center. For a challenging substrate like 3,5-Dibromo-4-methoxyaniline, the ligand must promote efficient oxidative addition and reductive elimination while providing stability to the catalytic species. We will compare several classes of ligands, using common palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃.[4]

Catalyst System (Precursor + Ligand)Key Features & RationaleTypical Yield (Mono-arylation)*Typical Yield (Di-arylation)**
Pd(PPh₃)₄ The Classic Workhorse: Simple, inexpensive, and readily available. However, it often requires higher catalyst loadings and temperatures and can be inefficient for electron-rich or sterically hindered substrates.[8][9]40-60%25-45%
Pd(OAc)₂ + P(t-Bu)₃ Bulky Monophosphine: The steric bulk and electron-donating nature of the tri(tert-butyl)phosphine ligand accelerate both oxidative addition and reductive elimination.[6][8]75-85%60-75%
Pd₂(dba)₃ + SPhos Buchwald Ligand (High Activity): SPhos is a highly electron-rich and bulky biaryl phosphine ligand. These ligands are renowned for their ability to catalyze difficult couplings at low catalyst loadings and mild temperatures.[10][11]>95% >90%
XPhos Pd G2 Pre-formed Catalyst (High Stability): This palladacycle incorporates the highly effective XPhos ligand. Pre-catalysts offer convenience and improved stability, often leading to more reproducible results.[5]>95% >90%
Pd(OAc)₂ + IPr (NHC Ligand) N-Heterocyclic Carbene System: NHCs are strong sigma-donors that form very stable bonds with palladium, creating highly active and robust catalysts suitable for a broad range of substrates.[6]85-95%70-85%

*Hypothetical yield based on reaction with 1.1 equivalents of phenylboronic acid. **Hypothetical yield based on reaction with 2.5 equivalents of phenylboronic acid.

Field Insights & Causality:

  • Why Bulky, Electron-Rich Ligands Excel: For substrates like 3,5-Dibromo-4-methoxyaniline, the electron-donating groups (-NH₂, -OCH₃) can deactivate the aryl bromide towards oxidative addition. Bulky, electron-rich ligands like SPhos or P(t-Bu)₃ counteract this by creating a more electron-rich, and thus more reactive, Pd(0) center.[8][10] This enhanced reactivity facilitates the crucial first step of the catalytic cycle. Furthermore, the steric bulk promotes the final reductive elimination step, preventing catalyst decomposition and increasing turnover.[8][11]

  • The Advantage of Buchwald-Type Ligands: Ligands like SPhos and XPhos have consistently demonstrated superior performance for coupling reactions involving anilines. Their unique biaryl phosphine backbone provides an optimal balance of steric hindrance and electronic properties, leading to unprecedented catalytic activity.[10][11] For this specific substrate, these are the recommended starting point for achieving high yields and clean conversions.

  • Controlling Selectivity: The primary method for controlling mono- versus di-arylation is stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the boronic acid will favor the mono-substituted product. To achieve di-arylation, a larger excess (2.5-3.0 equivalents) of the boronic acid is required, often with longer reaction times or slightly elevated temperatures.[12]

Validated Experimental Protocols

Reproducibility is the cornerstone of trustworthy science. The following protocols are designed to be self-validating systems for the mono-arylation of 3,5-Dibromo-4-methoxyaniline using a high-performance Buchwald-type catalyst.

G

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Mono-Arylation using XPhos Pd G2

  • Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add 3,5-Dibromo-4-methoxyaniline (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and XPhos Pd G2 (1-2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. Alternatively, evacuate and backfill the flask with argon three times.[13]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.[13]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-18 hours).[13]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.

Conclusion and Recommendations

For the Suzuki coupling of 3,5-Dibromo-4-methoxyaniline, catalyst systems employing bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos offer superior performance compared to traditional catalysts like Pd(PPh₃)₄.[10][11] These advanced systems provide high yields under relatively mild conditions and are the recommended choice for achieving efficient and reproducible results. Control over mono- versus di-arylation is readily achieved by manipulating the stoichiometry of the boronic acid coupling partner. The provided protocols serve as a robust starting point for the successful synthesis of valuable arylated aniline derivatives.

References

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health (NIH). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ACS Publications. (2018). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [Link]

  • National Institutes of Health (NIH). (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Journal of Chemical Education. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • IntechOpen. (2012). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

Sources

Comparative Guide: Characterization & Impurity Profiling of 3,5-Dibromo-4-methoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-4-methoxyaniline (CAS 41727-70-2) is a critical pharmacophore in the synthesis of tubulin-binding agents, specifically combretastatin analogs and other antimitotic drugs. Its synthesis, typically starting from p-anisidine (4-methoxyaniline) , presents a classic challenge in electrophilic aromatic substitution: controlling the degree of halogenation.

This guide compares the two dominant synthetic routes—Direct Bromination (Br₂) versus N-Bromosuccinimide (NBS) —and provides a definitive protocol for characterizing the product against its pervasive byproducts: the under-brominated 2-bromo-4-methoxyaniline and oxidative degradation products.

Synthesis Route Comparison: Br₂ vs. NBS

The choice of brominating agent dictates the impurity profile. While elemental bromine is cost-effective for bulk scale, it lacks the regioselectivity of NBS, often leading to complex mixtures requiring extensive purification.

Table 1: Methodological Comparison
FeatureMethod A: Elemental Bromine (Br₂)Method B: N-Bromosuccinimide (NBS)
Reagent System Br₂ in Glacial Acetic Acid (AcOH)NBS in Acetonitrile (MeCN) or DMF
Mechanism Rapid Electrophilic Aromatic Substitution (EAS)Controlled EAS (Slow release of Br⁺)
Thermodynamics Highly Exothermic (Requires ice bath < 5°C)Mildly Exothermic (Room Temp to 40°C)
Selectivity Low. High risk of over-bromination and oxidation.High. Favors thermodynamic product (3,5-dibromo).
Major Impurity Oxidative Tars (Quinones), 2,3,5-Tribromo species2-Bromo-4-methoxyaniline (Monobromo)
Yield 50–65% (Losses due to tar formation)75–85% (Cleaner reaction profile)
Workup Quench with NaHSO₃; Recrystallization essentialPrecipitation with water; Filtration often sufficient
Expert Insight: The Causality of Impurities
  • Method A (Br₂): p-Anisidine is electron-rich and prone to oxidation. Elemental bromine acts as both a halogenating agent and an oxidant. If the temperature spikes >10°C, the amine group oxidizes to form dark azo-compounds or quinones (black tars), drastically lowering yield.

  • Method B (NBS): NBS provides a low, steady concentration of active bromine. This kinetic control minimizes the probability of oxidizing the amine, resulting in a lighter-colored crude product. However, if stoichiometry is not precise (>2.05 eq), under-brominated species (2-bromo) remain.

Reaction Pathway & Impurity Logic

Understanding the stepwise bromination is essential for interpreting analytical data. The amino (-NH₂) and methoxy (-OCH₃) groups are both ortho/para directors, but the amino group is the stronger activator.

Diagram 1: Bromination Pathway & Side Reactions

BrominationPathway Start p-Anisidine (4-Methoxyaniline) Mono Impurity A 2-Bromo-4-methoxyaniline Start->Mono + 1 eq Br+ Oxidation Impurity B Oxidized Tars/Quinones Start->Oxidation Oxidation (High Temp/Br2 excess) Target TARGET 3,5-Dibromo-4-methoxyaniline Mono->Target + 1 eq Br+ Target->Oxidation Over-exposure

Figure 1: Stepwise bromination of p-anisidine. The reaction must be driven to the "Target" stage without progressing to oxidation products.

Characterization & Analytical Protocols

The most reliable method to distinguish the product from the monobromo impurity is ¹H NMR spectroscopy , relying on the symmetry of the aromatic ring.

Nuclear Magnetic Resonance (¹H NMR)
  • Target (3,5-Dibromo): The molecule has a plane of symmetry. The two aromatic protons at positions 2 and 6 are chemically equivalent.

    • Signal: A clean Singlet (2H) in the aromatic region (approx. δ 6.9–7.2 ppm).

  • Impurity (2-Bromo): The molecule is asymmetric.

    • Signal: An ABC or ABX system (3 distinct aromatic protons). You will see doublets and multiplets, not a singlet.

HPLC Analysis (Reverse Phase)

Bromine atoms are lipophilic. Adding bromine increases the retention time (RT) on a C18 column.

  • Order of Elution: p-Anisidine (Fastest) < 2-Bromo impurity < 3,5-Dibromo Target (Slowest).

Table 2: Analytical Specification Sheet
TestAcceptance CriteriaMethod Note
Appearance Off-white to light gray powderDark brown indicates oxidation (Method A artifact).
¹H NMR (CDCl₃) δ ~7.0 ppm (s, 2H, Ar-H) δ ~3.8 ppm (s, 3H, OCH₃) δ ~3.5-4.0 ppm (br s, 2H, NH₂)Critical: Presence of any doublet in the aromatic region indicates monobromo impurity.
HPLC Purity > 98.0% (Area %)Mobile Phase: MeCN/Water (Gradient).
Melting Point Distinct (Target > Monobromo)Monobromo MP ~60°C. Target MP is higher due to symmetry/packing.

Experimental Protocols

Protocol A: Optimized Synthesis using NBS (Recommended)

Rationale: This method prioritizes purity and reproducibility over raw material cost.

  • Preparation: Dissolve p-anisidine (1.0 eq) in Acetonitrile (10 mL/g) . Cool to 0–5°C.

  • Addition: Dissolve N-Bromosuccinimide (2.05 eq) in Acetonitrile. Add dropwise to the amine solution over 30 minutes. Note: Protect from light to prevent radical side reactions.

  • Reaction: Allow to warm to room temperature (25°C). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench: Pour the reaction mixture into Ice Water (5x volume) . The product will precipitate as a solid.

  • Purification: Filter the solid. Wash with cold water to remove succinimide byproduct.

    • If the solid is brown:[1] Recrystallize from Ethanol/Water.

    • If the solid is off-white: Dry in a vacuum oven at 40°C.

Protocol B: Characterization Workflow

Rationale: A self-validating system to ensure no under-brominated species remain.

  • Sample Prep: Dissolve 5 mg of dry product in 0.6 mL CDCl₃.

  • Acquisition: Run ¹H NMR (minimum 300 MHz).

  • Analysis:

    • Zoom into the aromatic region (6.5–7.5 ppm).

    • Integrate the main peak.

    • Check for "satellite" doublets.[2] If doublets exist >1% integral, the reaction was incomplete.

Diagram 2: Analytical Decision Tree

AnalyticalWorkflow Sample Crude Product Solid NMR 1H NMR Analysis (Aromatic Region) Sample->NMR Decision Peak Shape? NMR->Decision Singlet Clean Singlet (2H) Decision->Singlet Symmetric Multiplet Doublets/Multiplets Present Decision->Multiplet Asymmetric Pass PASS: 3,5-Dibromo Proceed to Step 2 Singlet->Pass Fail FAIL: Contains 2-Bromo Recrystallize or Re-react Multiplet->Fail

Figure 2: Decision tree for validating product purity using NMR symmetry principles.

References

  • Synthesis of Brominated Anilines: Journal of Applied Pharmaceutical Sciences and Research, 2021. "Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine" (Analogous chemistry demonstrating NBS utility).

  • NBS Reactivity Profile: Master Organic Chemistry, 2011. "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry".

  • p-Anisidine Properties: PubChem Database, NIH. "p-Anisidine Compound Summary".

  • NMR Shift Data: ChemicalBook, Spectral Data for Brominated Anilines.

  • General Bromination Mechanisms: Chemistry LibreTexts. "Electrophilic Aromatic Substitution: Bromination".

Sources

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